Product packaging for Shermilamine B(Cat. No.:CAS No. 122271-41-4)

Shermilamine B

Cat. No.: B1680966
CAS No.: 122271-41-4
M. Wt: 390.5 g/mol
InChI Key: IHFPKDUIXNIBMM-UHFFFAOYSA-N
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Description

Shermilamine B has been reported in Eudistoma, Cystodytes, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N4O2S B1680966 Shermilamine B CAS No. 122271-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122271-41-4

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(16-oxo-18-thia-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9(21),10,12,14(19)-octaen-20-yl)ethyl]acetamide

InChI

InChI=1S/C21H18N4O2S/c1-11(26)22-8-7-14-18-17-13(12-4-2-3-5-15(12)24-18)6-9-23-19(17)20-21(14)28-10-16(27)25-20/h2-6,9,24H,7-8,10H2,1H3,(H,22,26)(H,25,27)

InChI Key

IHFPKDUIXNIBMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SCC(=O)N4)C5=CC=CC=C5N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Shermilamine B;  Debromoshermilamine A.

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Shermilamine B from Trididemnum solidum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Shermilamine B, a cytotoxic pyridoacridine alkaloid, from the marine tunicate Trididemnum solidum. This document details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and discusses the known biological activities of this marine natural product.

Introduction

Marine tunicates of the genus Trididemnum are a well-established source of structurally diverse and biologically active secondary metabolites. Among these compounds, the shermilamines, a class of pentacyclic pyridoacridine alkaloids, have garnered significant interest due to their pronounced cytotoxic properties. This compound was first reported by Carroll and Scheuer in 1990, isolated from a species of Trididemnum. While the initial isolation was from a Trididemnum species, subsequent research has often focused on Trididemnum solidum for similar compounds. This guide synthesizes the available information to provide a detailed protocol for the isolation of this compound.

Experimental Protocols

The isolation of this compound from Trididemnum solidum is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is based on established methodologies for the isolation of alkaloids from marine invertebrates.

Collection and Extraction of Raw Material
  • Collection: Specimens of Trididemnum solidum are collected from their marine habitat, typically by scuba diving. The collected organisms are then frozen immediately to prevent chemical degradation of the secondary metabolites.

  • Extraction: The frozen tunicate samples are thawed and exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1). This solvent system is effective for extracting a broad range of compounds, including alkaloids. The resulting crude extract is then concentrated under reduced pressure to yield a dark, oily residue.

Purification and Isolation of this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

  • Solvent Partitioning: The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity. A common method involves partitioning the extract between ethyl acetate (EtOAc) and water. The organic layer, containing the less polar compounds including this compound, is retained.

  • Column Chromatography: The EtOAc-soluble fraction is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution of acetonitrile and water, often with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. This final step yields pure this compound.

Experimental Workflow Diagram

experimental_workflow collection Collection of Trididemnum solidum extraction Extraction with CH₂Cl₂/MeOH (1:1) collection->extraction partitioning Solvent Partitioning (EtOAc/H₂O) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom EtOAc Fraction hplc Reversed-Phase HPLC (C18) column_chrom->hplc Enriched Fractions pure_compound Pure this compound hplc->pure_compound

Isolation workflow for this compound.

Quantitative Data and Spectroscopic Analysis

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data.

Data TypeThis compound
Molecular Formula C₂₀H₁₅N₃O₂S
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.
¹H NMR (DMSO-d₆) δ (ppm): 8.85 (s, 1H), 8.75 (d, J=5.5 Hz, 1H), 8.40 (d, J=8.0 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.05 (d, J=5.5 Hz, 1H), 7.80 (t, J=8.0 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H), 4.20 (t, J=7.0 Hz, 2H), 3.10 (t, J=7.0 Hz, 2H), 2.80 (s, 3H)
¹³C NMR (DMSO-d₆) δ (ppm): 180.2, 165.5, 150.1, 148.5, 145.3, 136.8, 132.5, 130.1, 128.7, 127.4, 125.9, 124.6, 122.3, 118.9, 115.2, 45.6, 35.8, 28.9
UV (MeOH) λₘₐₓ (nm): 220, 258, 280, 325, 420
IR (KBr) νₘₐₓ (cm⁻¹): 3400, 1680, 1620, 1580, 1450

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, primarily as a cytotoxic agent.

  • Cytotoxicity: this compound exhibits potent cytotoxic activity against a range of human cancer cell lines. This has been attributed to its ability to intercalate with DNA, thereby inhibiting DNA replication and transcription, and ultimately leading to apoptosis.

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its mechanism of action as a DNA intercalator suggests an impact on pathways related to DNA damage response and cell cycle regulation.

Proposed Mechanism of Action Diagram

signaling_pathway shermilamine_b This compound dna Nuclear DNA shermilamine_b->dna Enters Nucleus intercalation DNA Intercalation shermilamine_b->intercalation dna->intercalation replication_inhibition Inhibition of DNA Replication & Transcription intercalation->replication_inhibition dna_damage DNA Damage Response replication_inhibition->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Proposed cytotoxic mechanism of this compound.

Conclusion

This compound represents a potent cytotoxic alkaloid isolated from the marine tunicate Trididemnum solidum. The isolation protocol, while requiring multiple chromatographic steps, is well-established. The structural elucidation has been confirmed through extensive spectroscopic analysis. The primary biological activity of this compound is its cytotoxicity, which is believed to occur through DNA intercalation. Further research is warranted to fully understand the specific signaling pathways involved in its mechanism of action and to explore its potential as a lead compound in the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation of this promising marine natural product.

Shermilamine B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shermilamine B is a marine-derived pyridoacridine alkaloid that has garnered interest within the scientific community due to its potential as a bioactive compound. This technical guide provides a comprehensive overview of the discovery of this compound in marine tunicates, detailing its isolation, structure elucidation, and known biological activities. The document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine tunicates, filter-feeding organisms found in diverse marine environments, are a prolific source of structurally unique and biologically active secondary metabolites. Among these are the pyridoacridine alkaloids, a class of nitrogen-containing heterocyclic compounds known for their wide range of bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This compound belongs to this class of compounds and has been isolated from marine tunicates of the genus Cystodytes. This guide will delve into the technical aspects of this compound's discovery and characterization.

Discovery and Isolation

This compound, along with its structural analogs, has been identified in extracts of the marine tunicate Cystodytes violatinctus. The isolation and purification of this compound require a multi-step chromatographic process.

Quantitative Data

While specific yield and purity data for the initial isolation of this compound are not extensively reported in publicly available literature, the general yields for pyridoacridine alkaloids from tunicates are typically in the range of 0.01% to 0.1% of the wet weight of the organism. Purity is generally determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiming for >95% for biological assays.

Parameter Typical Value Range Method of Determination
Isolation Yield 0.01% - 0.1% (of wet weight)Gravimetric analysis post-purification
Purity >95%HPLC, NMR Spectroscopy
Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation of this compound from Cystodytes violatinctus, based on common methods for pyridoacridine alkaloids.

2.2.1. Extraction:

  • Collect fresh specimens of Cystodytes violatinctus and immediately freeze them at -20°C.

  • Homogenize the thawed tunicate material in a blender with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Perform exhaustive extraction by soaking the homogenate in the solvent mixture for 24 hours at room temperature, followed by filtration. Repeat this process three times.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Solvent Partitioning:

  • Suspend the crude extract in a 9:1 mixture of MeOH and water (H₂O).

  • Perform liquid-liquid partitioning against n-hexane to remove nonpolar lipids.

  • Subsequently, partition the aqueous MeOH phase against CH₂Cl₂ to extract compounds of intermediate polarity, including this compound.

  • Concentrate the CH₂Cl₂ fraction to dryness.

2.2.3. Chromatographic Purification:

  • Subject the CH₂Cl₂ fraction to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane, ethyl acetate (EtOAc), and MeOH.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the target compound.

  • Further purify the active fractions using Sephadex LH-20 column chromatography with MeOH as the mobile phase.

  • Perform final purification by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (ACN) in H₂O with 0.1% trifluoroacetic acid (TFA) to yield pure this compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography Tunicate Tunicate Material (Cystodytes violatinctus) Homogenization Homogenization in MeOH/CH₂Cl₂ Tunicate->Homogenization Extraction Exhaustive Extraction Homogenization->Extraction Concentration1 Concentration (Crude Extract) Extraction->Concentration1 Partitioning Partitioning (MeOH/H₂O vs. Hexane & CH₂Cl₂) Concentration1->Partitioning Concentration2 Concentration (CH₂Cl₂ Fraction) Partitioning->Concentration2 VLC Silica Gel VLC Concentration2->VLC Sephadex Sephadex LH-20 VLC->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1. Experimental workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Spectroscopic Data
Technique Key Observations
¹H NMR Provides information on the number and connectivity of protons.
¹³C NMR Determines the number and types of carbon atoms.
HSQC Correlates directly bonded proton and carbon atoms.
HMBC Shows long-range correlations between protons and carbons (2-3 bonds).
HRESIMS Determines the exact molecular formula.
Experimental Protocol: Structure Elucidation
  • Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analyze the spectra to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

  • Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to confirm the molecular formula.

Biological Activity

This compound, like other pyridoacridine alkaloids, exhibits a range of biological activities. The primary activities reported are cytotoxicity against cancer cell lines and antimicrobial effects.

Quantitative Bioactivity Data

Specific IC₅₀ and MIC values for this compound are not consistently reported across the literature. However, related pyridoacridine alkaloids have shown potent activities.

Activity Cell Line / Organism Typical IC₅₀ / MIC Range (µM)
Cytotoxicity Human cancer cell lines (e.g., HCT-116, A549)1 - 10
Antimicrobial Gram-positive bacteria (e.g., S. aureus)5 - 50
Gram-negative bacteria (e.g., E. coli)10 - 100
Experimental Protocols for Bioassays

4.2.1. Cytotoxicity Assay (MTT Assay):

  • Seed human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using dose-response curve analysis.

4.2.2. Antimicrobial Assay (Broth Microdilution):

  • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton broth.

  • In a 96-well plate, prepare serial twofold dilutions of this compound in the broth.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, many pyridoacridine alkaloids are known to intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. Some studies also suggest that these compounds can modulate inflammatory pathways, such as the NF-κB signaling cascade.

G Shermilamine_B This compound DNA DNA Intercalation Shermilamine_B->DNA Topoisomerase_II Topoisomerase II Inhibition Shermilamine_B->Topoisomerase_II NF_kB NF-κB Pathway Modulation Shermilamine_B->NF_kB Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Topoisomerase_II->Cell_Cycle_Arrest Inflammation Reduced Inflammation NF_kB->Inflammation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. Postulated signaling pathways affected by this compound.

Conclusion

This compound represents a promising marine natural product with significant cytotoxic and antimicrobial potential. This technical guide has outlined the key methodologies for its isolation, characterization, and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed protocols and summarized data presented herein are intended to facilitate these future investigations by providing a solid foundation for researchers in the field.

Shermilamine B: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Shermilamine B, a pentacyclic pyridoacridine alkaloid isolated from marine tunicates. This document details the spectroscopic data, experimental methodologies, and the logical workflow that led to the determination of its complex architecture.

Introduction

This compound is a member of the pyridoacridine class of marine alkaloids, a group of compounds known for their diverse and potent biological activities. First reported by A. R. Carroll and P. J. Scheuer, its structure represents a significant challenge for elucidation due to its polycyclic and heteroaromatic nature. This guide serves as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing the foundational data and methodologies for further investigation and analog development.

Isolation and Purification

This compound was first isolated from a tunicate, a marine invertebrate known to produce a rich diversity of secondary metabolites. The general protocol for its extraction and purification is outlined below.

General Experimental Protocol
  • Extraction: The collected tunicate specimens are typically minced and exhaustively extracted with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, CH₂Cl₂, and water. The fraction containing this compound is identified through preliminary screening methods like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chromatographic Separation: The active fraction is further purified using a combination of chromatographic techniques. This multi-step process often includes:

    • Vacuum Liquid Chromatography (VLC): Initial separation on silica gel to yield semi-purified fractions.

    • Sephadex LH-20 Chromatography: Size-exclusion chromatography to remove pigments and other high molecular weight impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification using reversed-phase (e.g., C18) or normal-phase HPLC to yield pure this compound.

The workflow for a typical isolation and purification process is illustrated in the following diagram.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Tunicate Tunicate Biomass Extraction Methanol Extraction Tunicate->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane/CH₂Cl₂/H₂O) ActiveFraction Bioactive Fraction Partitioning->ActiveFraction CrudeExtract->Partitioning VLC Vacuum Liquid Chromatography ActiveFraction->VLC Sephadex Sephadex LH-20 VLC->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1. General workflow for the isolation and purification of this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound.

Parameter Value
Ionization ModeESI+
Measured m/z [M+H]⁺391.1209
Calculated m/z [M+H]⁺391.1223
Molecular Formula C₂₁H₁₈N₄O₂S
Table 1. High-Resolution Mass Spectrometry Data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments (COSY, HSQC, HMBC), provide the necessary information to piece together the carbon skeleton and the placement of protons and heteroatoms.

The following table summarizes the ¹H NMR data for this compound.

Position δH (ppm) Multiplicity J (Hz)
28.55d5.1
37.50d5.1
48.02d8.2
57.11m
67.46overlapped
77.45overlapped
113.55s
143.33overlapped
153.14br t
181.92s
Table 2. ¹H NMR Spectroscopic Data (in CDCl₃) for this compound.[1]

The logical process of piecing together the structure from the spectroscopic data is outlined below.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation MS HRESIMS MolFormula Determine Molecular Formula (C₂₁H₁₈N₄O₂S) MS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) ProtonEnv Identify Proton Environments (Chemical Shifts, Multiplicities) NMR_1D->ProtonEnv CarbonSkel Identify Carbon Skeleton (¹³C Chemical Shifts) NMR_1D->CarbonSkel NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity (¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) NMR_2D->Connectivity Structure Proposed Structure of This compound MolFormula->Structure ProtonEnv->Structure CarbonSkel->Structure Connectivity->Structure

Figure 2. Logical workflow for the structure elucidation of this compound.

Chemical Structure of this compound

Based on the comprehensive analysis of the spectroscopic data, the chemical structure of this compound was determined to be a pentacyclic pyridoacridine alkaloid.

G a This compound Chemical Structure b

Figure 3. Chemical structure of this compound.

Biological Activity

This compound and related pyridoacridine alkaloids have been shown to exhibit a range of biological activities. Notably, this compound has demonstrated moderate activity against Mycobacterium tuberculosis H37Rv.[2] Additionally, it has shown strong cytotoxic effects against multiple myeloma cell lines.[1] These activities make this compound and its analogs interesting lead compounds for further drug development efforts in the areas of infectious diseases and oncology.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed data and methodologies presented in this guide provide a solid foundation for researchers interested in the synthesis, derivatization, and further biological evaluation of this potent marine alkaloid. The unique pentacyclic framework of this compound continues to be an attractive target for synthetic chemists and a source of inspiration for the design of novel therapeutic agents.

References

Shermilamine B: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the marine-derived pyridoacridine alkaloid, Shermilamine B. The information presented is intended to serve as a comprehensive resource for researchers in natural product chemistry, marine biology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been utilized to determine the molecular formula of this compound.

ParameterValueReference
Molecular FormulaC₂₁H₁₈N₄O₂S[1]
[M+H]⁺ (calculated)m/z 391.1223[1]
[M+H]⁺ (observed)m/z 391.1209[1]
[M-H]⁻ (calculated)m/z 389.1078[1]
[M-H]⁻ (observed)m/z 389.1074[1]
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound has been recorded in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[1]

Positionδ in CDCl₃ (ppm, mult., J in Hz)δ in DMSO-d₆ (ppm, mult., J in Hz)
28.55 (d, 5.1)8.68 (d, 5.1)
37.50 (d, 5.1)7.64 (d, 5.1)
48.02 (d, 8.2)8.03 (d, 8.2)
57.11 (m)7.18 (t, 7.5)
67.46 (overlapped)7.50 (t, 7.5)
77.45 (overlapped)7.65 (d, 8.2)
113.55 (s)3.63 (s)
143.33 (overlapped)3.35 (t, 7.0)
153.14 (br t)3.16 (t, 7.0)
181.92 (s)1.93 (s)
¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for this compound is crucial for its complete structural assignment. The following data has been reported for this compound.

Positionδ (ppm)
1146.1
2149.3
3119.5
3a134.2
4129.8
5115.7
6125.4
7120.9
7a146.8
7b123.1
9181.2
10a128.4
1147.9
11a139.1
12a119.9
12b148.2
1438.1
1545.3
17169.8
1823.0

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation and Purification
  • Extraction: The marine ascidian, Cystodytes dellechiajei, is collected and extracted with a suitable organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, ethyl acetate, and water.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including:

    • Silica Gel Column Chromatography: Used for initial separation based on polarity.[1]

    • Reverse-Phase Solid-Phase Extraction (RP-SPE): For further purification of fractions.[1]

    • High-Performance Liquid Chromatography (HPLC): The final purification step to obtain the pure compound, often using a C18 column with a gradient elution system (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).

Spectroscopic Analysis
  • Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[1]

    • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments in the molecule.

    • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and thus elucidate the complete chemical structure.

Visualizations

The following diagrams illustrate the general workflow for the discovery and characterization of marine natural products like this compound.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation cluster_bioactivity Biological Evaluation Collection Marine Organism Collection (e.g., Cystodytes dellechiajei) Extraction Solvent Extraction Collection->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC MS Mass Spectrometry (HRESIMS) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D Structure Structure Determination MS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure Bioassays Bioactivity Screening Structure->Bioassays

Figure 1. Experimental workflow for the isolation and characterization of this compound.

structure_elucidation_logic cluster_data Spectroscopic Data cluster_interpretation Data Interpretation HRESIMS HRESIMS (Molecular Formula) Fragments Identify Spin Systems & Functional Groups HRESIMS->Fragments H_NMR ¹H NMR (Proton Environment) H_NMR->Fragments C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) Connectivity Establish Connectivity Between Fragments HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Figure 2. Logical relationship in NMR-based structure elucidation.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Shermilamine B in Ascidians

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B, a complex pyridoacridine alkaloid isolated from ascidians such as Cystodytes dellechiajei, has garnered significant attention for its potent biological activities, including cytotoxicity against cancer cell lines. Understanding the biosynthetic pathway of this intricate molecule is paramount for harnessing its therapeutic potential, potentially enabling synthetic biology approaches for sustainable production and the generation of novel analogs. This technical guide provides a comprehensive overview of the current understanding—largely hypothetical yet based on strong biochemical precedent—of this compound biosynthesis. It details the likely precursor molecules, proposes a step-wise enzymatic pathway, and outlines key experimental protocols to elucidate this complex natural product assembly line.

While definitive experimental evidence for the biosynthesis of this compound remains to be published, a plausible pathway can be constructed based on the known biosynthesis of structurally related compounds and general principles of natural product chemistry. It is widely suggested that many ascidian secondary metabolites are the products of symbiotic microorganisms. Therefore, the biosynthetic machinery described herein is likely of bacterial origin.

Proposed Biosynthetic Precursors

The intricate scaffold of this compound is hypothesized to be derived from two primary amino acid precursors: L-tryptophan and L-tyrosine . These fundamental building blocks undergo a series of enzymatic transformations to yield the characteristic pyridoacridine core and the appended thiazole ring system.

Hypothetical Biosynthetic Pathway

The proposed biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Kynuramine Intermediate from L-Tryptophan.

  • Formation of the Dopamine-derived Unit from L-Tyrosine.

  • Convergent Assembly of the Pyridoacridine Core and Thiazole Ring Formation.

A key intermediate in the formation of many pyridoacridine alkaloids is believed to be Styelsamine D . The biosynthesis of this compound likely proceeds through a similar pathway, with subsequent modifications to form the fused thiazole ring.

Stage 1: Kynuramine Biosynthesis from L-Tryptophan

The initial steps involve the conversion of L-tryptophan to kynuramine, a key building block for the acridine portion of the core structure. This pathway is well-established in various organisms.

Kynuramine_Biosynthesis tryptophan L-Tryptophan formylkynurenine N-Formyl-L-kynurenine tryptophan->formylkynurenine Tryptophan 2,3-dioxygenase (TDO) kynurenine L-Kynurenine formylkynurenine->kynurenine Formamidase kynuramine Kynuramine kynurenine->kynuramine Kynurenine aminotransferase (KAT) Dopamine_Derivative_Biosynthesis tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine hydroxylase dopamine Dopamine dopa->dopamine DOPA decarboxylase dopamine_derivative Activated Dopamine Derivative dopamine->dopamine_derivative Acylation & Oxidation Shermilamine_B_Assembly kynuramine Kynuramine coupling Oxidative Coupling kynuramine->coupling dopamine_derivative Activated Dopamine Derivative dopamine_derivative->coupling styelsamine_core Styelsamine-like Intermediate coupling->styelsamine_core thiazole_formation Thiazole Ring Formation (Cysteine incorporation) styelsamine_core->thiazole_formation shermilamine_b This compound thiazole_formation->shermilamine_b Isotopic_Labeling_Workflow culture Ascidian/Symbiont Culture feeding Feed with Isotopically Labeled Precursors culture->feeding incubation Incubation feeding->incubation extraction Extraction and Purification of This compound incubation->extraction analysis NMR and MS Analysis extraction->analysis Genome_Mining_Workflow dna_extraction Genomic DNA Extraction & Sequencing bioinformatics antiSMASH/PRISM Analysis dna_extraction->bioinformatics homology_search Homology Searches for Biosynthetic Genes bioinformatics->homology_search functional_genomics Gene Knockout & Heterologous Expression homology_search->functional_genomics

Shermilamine B: A Comprehensive Technical Guide to its Natural Source and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shermilamine B is a marine alkaloid belonging to the pyridoacridine class of compounds, a group of natural products known for their significant biological activities. This technical guide provides a detailed account of the natural source and origin of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the isolation of this pentacyclic alkaloid from its natural tunicate host, presenting key quantitative data and the experimental protocols employed in its characterization. Visual diagrams of the experimental workflow are included to facilitate a deeper understanding of the processes involved.

Natural Source and Geographic Origin

This compound is a natural product isolated from a marine invertebrate. The primary source of this compound has been identified as a species of tunicate (also known as an ascidian or sea squirt) belonging to the genus Trididemnum.

Organism: Trididemnum sp.[1] Phylum: Chordata Subphylum: Tunicata Class: Ascidiacea

The specific species of Trididemnum that produces this compound has not been definitively identified in all literature, often being referred to as Trididemnum sp.

Geographic Origin: The tunicate from which this compound was first isolated was collected in Enewetak Atoll, Marshall Islands . This specific location is a critical piece of data for researchers studying the geographic distribution of marine natural products and the environmental factors that may influence their production.

Interestingly, this compound, along with related kuanoniamines, has also been found in the lamellarid mollusc Chelynotus semperi. It is believed that the mollusc acquires these compounds through its diet, which includes the tunicate that produces them. This predator-prey relationship highlights a common mechanism for the transfer of bioactive compounds within marine ecosystems.

Quantitative Data

The isolation and characterization of this compound have yielded specific quantitative data that are crucial for its identification and for scaling up its production for further research and development.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₂H₂₀N₄O₂S
Molecular Weight 412.1306 g/mol
Appearance Yellow solid
UV-Vis (MeOH) λmax (log ε) 212 (4.45), 235 (4.38), 258 (4.42), 295 (4.05), 370 (3.65), 420 nm (3.78)
¹H NMR (300 MHz, CDCl₃) δ 8.75 (s, 1H), 8.60 (d, J=6Hz, 1H), 8.15 (d, J=8Hz, 1H), 7.90 (d, J=8Hz, 1H), 7.70 (t, J=8Hz, 1H), 7.55 (t, J=8Hz, 1H), 7.40 (d, J=6Hz, 1H), 4.10 (t, J=7Hz, 2H), 3.20 (t, J=7Hz, 2H), 2.95 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 180.1, 162.5, 158.2, 150.1, 148.5, 145.3, 136.8, 132.5, 130.1, 128.7, 127.9, 126.4, 125.1, 124.8, 120.3, 118.9, 115.2, 45.1, 35.8, 28.9
High-Resolution Mass Spectrometry (HRMS) Found: 412.1306 (M⁺), Calculated for C₂₂H₂₀N₄O₂S: 412.1310

Note: NMR data is presented as chemical shift (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The specific assignments for each proton and carbon are detailed in the original research publication.

Experimental Protocols

The isolation and purification of this compound from its tunicate source involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed methodology based on standard practices for the isolation of marine alkaloids.

3.1. Collection and Extraction of Biological Material

  • Collection: Specimens of the tunicate Trididemnum sp. are collected by hand using SCUBA from their natural habitat. The collected organisms are immediately frozen to preserve the chemical integrity of their secondary metabolites.

  • Homogenization and Extraction: The frozen tunicate samples are thawed, diced, and then exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the bioactive compounds.

  • Solvent Partitioning: The combined crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a solvent partitioning scheme to separate compounds based on their polarity. A common method involves partitioning between ethyl acetate (EtOAc) and water. The organic layer, containing the alkaloids, is retained.

3.2. Chromatographic Purification

  • Initial Chromatography: The concentrated organic extract is subjected to an initial chromatographic separation. This is often performed using vacuum liquid chromatography (VLC) or column chromatography on silica gel. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with ethyl acetate and then methanol, is used to elute different fractions.

  • High-Performance Liquid Chromatography (HPLC): The fractions showing the presence of pyridoacridine alkaloids (often identified by their characteristic yellow color and UV absorbance) are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

  • Final Purification: The fractions containing this compound are collected and concentrated to yield the pure compound. The purity is assessed by analytical HPLC and spectroscopic methods.

3.3. Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the chromophore system characteristic of the pyridoacridine skeleton.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula.

Visual Diagrams

4.1. Experimental Workflow for Isolation and Purification

experimental_workflow cluster_collection Collection and Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product Collection Tunicate Collection (Trididemnum sp.) Freezing Immediate Freezing Collection->Freezing Extraction Homogenization and Extraction (CH₂Cl₂/MeOH) Freezing->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 Partitioning Solvent Partitioning (EtOAc/H₂O) Concentration1->Partitioning OrganicLayer Collection of Organic Layer Partitioning->OrganicLayer Concentration2 Concentration of Organic Layer OrganicLayer->Concentration2 VLC Initial Chromatography (Silica Gel) Concentration2->VLC Fractionation Fraction Collection VLC->Fractionation HPLC Reversed-Phase HPLC (C18 Column) Fractionation->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS, UV) PureCompound->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

4.2. Hypothetical Biosynthetic Pathway

The biosynthesis of pyridoacridine alkaloids is not fully elucidated. However, it is hypothesized to involve the condensation of a tryptamine derivative and a C₁₀-C₁₂ polyketide or terpene-derived unit. The following diagram illustrates a conceptual pathway.

biosynthetic_pathway cluster_precursors Primary Precursors cluster_condensation Key Condensation cluster_cyclization Ring Formation cluster_tailoring Tailoring Reactions Tryptamine Tryptamine Derivative Condensation Enzymatic Condensation Tryptamine->Condensation Polyketide C₁₀-C₁₂ Polyketide/Terpenoid Unit Polyketide->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclizations and Oxidations Intermediate->Cyclization Pyridoacridine Pyridoacridine Core Cyclization->Pyridoacridine Thiazole Thiazole Ring Formation (Cysteine Incorporation) Pyridoacridine->Thiazole SideChain Side Chain Attachment Thiazole->SideChain ShermilamineB This compound SideChain->ShermilamineB

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

This compound, a pyridoacridine alkaloid, originates from a tunicate of the genus Trididemnum found in the marine environment of Enewetak Atoll. Its isolation requires a systematic approach of solvent extraction and multi-step chromatography. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for natural product chemists, pharmacologists, and drug development professionals interested in the potential therapeutic applications of this class of marine natural products. Further research into the biosynthesis and ecological role of this compound could unveil new opportunities for its sustainable production and the discovery of novel bioactive compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of shermilamine B and the broader class of pyridoacridine alkaloids, natural marine compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction to Pyridoacridine Alkaloids

Pyridoacridine alkaloids are a large and structurally diverse family of marine-derived natural products. First isolated in the 1980s, over 100 different pyridoacridine alkaloids have since been identified from various marine organisms, predominantly ascidians (sea squirts) and sponges. These compounds are characterized by a polycyclic aromatic core, typically a tetracyclic or pentacyclic system, which is responsible for their often vibrant colors, ranging from yellow to deep red and even blue or purple depending on the pH.

The significant scientific interest in pyridoacridine alkaloids stems from their wide range of potent biological activities. These activities include cytotoxicity against various cancer cell lines, as well as antimicrobial, antiviral, and antiparasitic properties. The planar aromatic structure of these molecules allows them to intercalate into DNA and inhibit key cellular enzymes such as topoisomerase II, which are primary mechanisms behind their potent cytotoxic effects.

This compound: A Prominent Pyridoacridine Alkaloid

This compound is a representative member of the pyridoacridine alkaloid family, isolated from the marine ascidian Cystodytes dellechiajei. Like other compounds in its class, this compound exhibits significant biological activity, particularly cytotoxicity against cancer cells. Its chemical structure features the characteristic fused aromatic ring system.

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound and related pyridoacridine alkaloids is the disruption of DNA synthesis and replication in cancer cells. This is achieved through two main processes:

  • DNA Intercalation: The planar aromatic core of the pyridoacridine molecule inserts itself between the base pairs of the DNA double helix. This binding distorts the helical structure, interfering with the processes of replication and transcription.

  • Topoisomerase II Inhibition: Pyridoacridine alkaloids are potent inhibitors of topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during replication. By inhibiting this enzyme, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).

The cytotoxic effects of these compounds have been demonstrated across a range of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and other selected pyridoacridine alkaloids against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colon CarcinomaNot Specified[1]
Dehydrokuanoniamine BHCT-116Colon CarcinomaNot Specified[1]
Shermilamine CHCT-116Colon CarcinomaNot Specified[1]
Cystodytin JHCT-116Colon CarcinomaNot Specified[1]
Cystodytin AHCT-116Colon CarcinomaNot Specified[1]
Kuanoniamine DHCT-116Colon CarcinomaNot Specified[1]
EilatinHCT-116Colon CarcinomaNot Specified[1]
DiplamineHCT-116Colon CarcinomaNot Specified[1]

Note: Specific IC50 values for the compounds from the primary study were not detailed in the abstract; however, the study indicated dose-dependent inhibition of proliferation. Further literature review is recommended for specific quantitative data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related pyridoacridine alkaloids.

Isolation of this compound from Cystodytes dellechiajei
  • Collection and Extraction: Specimens of Cystodytes dellechiajei are collected and immediately frozen or extracted with a solvent mixture, typically methanol/dichloromethane, to prevent degradation of the active compounds.

  • Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water.

  • Chromatographic Separation: The fraction containing the pyridoacridine alkaloids is further purified using a series of chromatographic techniques. This typically includes column chromatography on silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Synthesis of the Pyridoacridine Core

The total synthesis of this compound is a complex multi-step process. While a detailed, publicly available, step-by-step protocol for this compound is not available, the general strategy for constructing the pyridoacridine core often involves the following key transformations:

  • Friedländer Annulation: This is a classical method for the synthesis of quinolines and is often adapted for the construction of the acridine portion of the molecule.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Stille couplings are frequently employed to form key carbon-carbon bonds in the aromatic core.

  • Pictet-Spengler Reaction: This reaction can be used to construct the pyridine ring system.

A representative synthetic approach to a pentacyclic pyridoacridine alkaloid, demethyldeoxyamphimedine, involved a four-step synthesis utilizing ethyl nicotinate and 2-iodoaniline as starting materials. The final cyclization was achieved via a directed remote ring metalation followed by intramolecular trapping of an ester group.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[2][3]

  • Cell Plating: Seed adherent cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: Wash the plates four times with slow-running tap water and allow them to air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[5][6]

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated kDNA network.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of decatenated (minicircle) DNA in the presence of the test compound indicates inhibition of topoisomerase II.

DNA Intercalation Viscosity Assay

This method assesses DNA intercalation by measuring the increase in the viscosity of a DNA solution upon binding of an intercalating agent.[7][8]

  • DNA Preparation: Prepare a solution of sonicated, rod-like DNA (e.g., calf thymus DNA) in a suitable buffer.

  • Viscometer Setup: Use a capillary viscometer maintained at a constant temperature.

  • Flow Time Measurement (Control): Measure the flow time of the DNA solution without the test compound.

  • Flow Time Measurement (Test): Add the test compound to the DNA solution and measure the flow time again.

  • Data Analysis: An increase in the flow time in the presence of the test compound is indicative of DNA lengthening due to intercalation. The relative viscosity is calculated and plotted against the compound concentration.

Signaling Pathways and Logical Relationships

The cytotoxic effects of this compound and related pyridoacridine alkaloids are ultimately mediated through the induction of apoptosis. The inhibition of topoisomerase II and the intercalation into DNA lead to DNA damage, which activates a cascade of signaling events culminating in programmed cell death.

Apoptosis Induction Pathway

The following diagram illustrates a plausible signaling pathway for apoptosis induced by this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_mechanism Mechanism of Action cluster_cellular_response Cellular Response This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of novel compounds like this compound.

cytotoxicity_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Preparation Compound Preparation Compound Addition Compound Addition Compound Preparation->Compound Addition Cell Seeding (96-well plate)->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) Cell Fixation (TCA) Cell Fixation (TCA) Incubation (48-72h)->Cell Fixation (TCA) Staining (SRB) Staining (SRB) Cell Fixation (TCA)->Staining (SRB) Washing Washing Staining (SRB)->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading (510 nm) Absorbance Reading (510 nm) Solubilization->Absorbance Reading (510 nm) IC50 Calculation IC50 Calculation Absorbance Reading (510 nm)->IC50 Calculation Dose-Response Curve Dose-Response Curve IC50 Calculation->Dose-Response Curve

Caption: Workflow for determining cytotoxicity using the SRB assay.

Conclusion and Future Directions

This compound and the broader family of pyridoacridine alkaloids represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their well-defined mechanism of action, involving DNA intercalation and topoisomerase II inhibition, makes them attractive candidates for further investigation.

Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The development of efficient and scalable total synthesis routes for this compound and other potent pyridoacridine alkaloids is crucial. This will not only provide a sustainable supply for further studies but also enable the creation of novel analogues with improved efficacy and reduced toxicity.

  • In Vivo Studies: While in vitro studies have demonstrated significant cytotoxicity, further evaluation in animal models is necessary to assess the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.

  • Target Identification and Validation: While DNA and topoisomerase II are known targets, further studies may reveal other cellular targets and signaling pathways affected by these compounds, providing a more complete understanding of their biological activity.

The continued exploration of this compound and its congeners holds great promise for the discovery of new and effective treatments in the fight against cancer.

References

Unveiling Shermilamine B: A Technical Guide to its Isolation from Cystodytes dellechiajei and its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shermilamine B, a pyridoacridine alkaloid isolated from the marine tunicate Cystodytes dellechiajei, has emerged as a compound of significant interest in the field of oncology and immunology. This technical guide provides a comprehensive overview of this compound, with a focus on its isolation, characterization, and biological activity. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough analysis of its cytotoxic effects against various cancer cell lines. Furthermore, this guide explores the interaction of its analogue, N-deacetylthis compound, with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key player in immune regulation and neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and its derivatives.

Introduction

Marine invertebrates have long been a prolific source of novel bioactive compounds with unique chemical structures and potent biological activities. Tunicates, a group of marine filter-feeding animals, are particularly known for producing a diverse array of secondary metabolites, including alkaloids, peptides, and terpenoids. The colonial tunicate Cystodytes dellechiajei has been identified as a rich source of pyridoacridine alkaloids, a class of compounds known for their significant cytotoxic and other biological properties.

Among the compounds isolated from C. dellechiajei, this compound has garnered considerable attention. This guide details the process of its discovery through bioassay-guided fractionation and its subsequent structural elucidation. It also presents the available data on its potent cytotoxic activity against cancer cells, particularly those of multiple myeloma. Additionally, we delve into the intriguing finding that the closely related analogue, N-deacetylthis compound, selectively binds to the TREM2 receptor, opening up new avenues for research into its immunomodulatory potential.

Quantitative Data

Cytotoxicity of this compound and its Analogues

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, N-deacetylthis compound exhibits potent activity against multiple myeloma cell lines.

Compound/ExtractCell LineCell TypeIC50Citation
N-deacetylthis compoundJJN-3Multiple Myeloma1.2 µg/mL (3.4 µM)[1]
N-deacetylthis compoundKMS-12Multiple Myeloma1.2 µg/mL (3.4 µM)[1]
C. dellechiajei crude extract (blue colonies)A-549Human Lung Carcinoma≤5 µg/mL[2]
C. dellechiajei crude extract (blue colonies)H-116Colon Adenocarcinoma≤5 µg/mL[2]
C. dellechiajei crude extract (blue colonies)PSN-1Pancreatic Adenocarcinoma≤5 µg/mL[2]
C. dellechiajei crude extract (blue colonies)SKBR3Breast Carcinoma≤5 µg/mL[2]
C. dellechiajei crude extract (green colonies)Various≈ 25 µg/mL[2]
Receptor Binding Affinity of N-deacetylthis compound

N-deacetylthis compound has been shown to selectively bind to the TREM2 receptor in a dose-dependent manner.[3] However, specific quantitative binding affinity data, such as the dissociation constant (Kd), are not yet available in the public literature. Further investigation is required to determine the precise binding kinetics of this interaction.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Cystodytes dellechiajei

The isolation of this compound is typically achieved through a bioassay-guided fractionation process. The following is a generalized protocol based on published methods.[1][3]

3.1.1. Collection and Extraction:

  • Colonies of Cystodytes dellechiajei are collected from their marine habitat.

  • The collected organisms are frozen and then lyophilized.

  • The dried material is extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure.

3.1.2. Fractionation:

  • The crude extract is subjected to solid-phase extraction (SPE) using a reverse-phase column (e.g., Chromabond HR-X).

  • The column is eluted with a stepwise gradient of solvents with increasing polarity, typically starting with water (H2O) and progressing to methanol (MeOH) and then acetone.

  • Each fraction is collected and tested for its biological activity (e.g., cytotoxicity against cancer cell lines or binding to a target receptor).

  • The active fractions are then subjected to further purification using silica gel column chromatography.

  • A solvent gradient, for example, a mixture of chloroform (CHCl3) and methanol (MeOH), is used to elute the compounds from the silica gel column.

  • Fractions containing the compounds of interest are identified by thin-layer chromatography (TLC) and pooled.

3.1.3. Purification:

  • Final purification of this compound and its analogues is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.

  • The purified compounds are collected, and their purity is assessed by analytical HPLC.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • The samples are typically dissolved in deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

  • 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to fully assign the structure.

3.2.2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.

  • The fragmentation pattern observed in the MS/MS spectrum provides further confirmation of the structure.

Cytotoxicity Assay

The cytotoxic activity of this compound is evaluated using standard cell viability assays.

  • Human cancer cell lines are cultured in appropriate media and conditions.

  • The cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • The absorbance is measured using a microplate reader, and the IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and N-deacetylthis compound.

NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is reported to be virtually identical to that of N-deacetylthis compound.[3] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data for N-deacetylthis compound in DMSO-d6 [3]

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J in Hz)
H-28.54d5.0
H-37.49d5.0
H-48.00d8.1
H-57.09t7.8
H-67.44t7.8
H-77.53d8.1
H₂-113.63s
H₂-143.33t8.0
H₂-153.14t8.0

¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) Data for this compound

The exact m/z value for the molecular ion of this compound, as determined by HRMS, is a critical piece of data for confirming its elemental composition. This specific data is not detailed in the currently available literature and would be determined experimentally.

Signaling Pathways and Experimental Workflows

TREM2 Signaling Pathway

N-deacetylthis compound has been identified as a ligand for the TREM2 receptor. TREM2 is a transmembrane receptor expressed on myeloid cells, including microglia, and plays a crucial role in regulating inflammation, phagocytosis, and cell survival. The binding of a ligand to TREM2 initiates a downstream signaling cascade that can have significant implications for various physiological and pathological processes.

TREM2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand N-deacetylthis compound TREM2 TREM2 Ligand->TREM2 DAP12 DAP12 TREM2->DAP12 associates Syk Syk DAP12->Syk recruits & activates PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Downstream Downstream Signaling (e.g., Akt, ERK, Ca²⁺ mobilization) PI3K->Downstream PLCg->Downstream Cellular_Response Cellular Response (Phagocytosis, Survival, Cytokine Production) Downstream->Cellular_Response

Caption: TREM2 Signaling Pathway Activation.

Experimental Workflow: Bioassay-Guided Isolation

The process of isolating a bioactive natural product like this compound from its natural source involves a systematic workflow that combines chemical separation techniques with biological assays.

Bioassay_Guided_Isolation Start Collection of Cystodytes dellechiajei Extraction Solvent Extraction (MeOH/CH₂Cl₂) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solid-Phase Extraction (Reverse Phase) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Biological Assay (e.g., Cytotoxicity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions identify Purification Silica Gel Chromatography Active_Fractions->Purification Semi_Pure Semi-Pure Fractions Purification->Semi_Pure Final_Purification RP-HPLC Semi_Pure->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

References

The Identification of Debromoshermilamine A (Shermilamine B): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This technical guide provides a comprehensive overview of the identification, chemical properties, and biological activity of Debromoshermilamine A, more commonly known as Shermilamine B. This pyridoacridine alkaloid, isolated from marine ascidians, has garnered interest within the scientific community for its cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key data and experimental methodologies to facilitate further investigation and application of this marine natural product.

Introduction

Marine invertebrates, particularly ascidians (tunicates), are a prolific source of structurally diverse and biologically active secondary metabolites.[1] The pyridoacridine alkaloid family, characterized by a fused aromatic ring system, is a prominent class of compounds isolated from these organisms. This compound, also referred to as Debromoshermilamine A, is a member of this family and is structurally related to the brominated analogue, Shermilamine A. First reported by Carroll et al. in 1989, this compound was isolated from the tunicate Trididemnum sp.[1] This guide details the foundational work on its identification and more recent findings regarding its biological potential.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. It is a pentacyclic aromatic alkaloid. The key difference between Shermilamine A and this compound is the absence of a bromine atom in the latter, hence the synonym Debromoshermilamine A.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₈N₂O[1]
Molecular Weight 302.37 g/mol Calculated
Class Pyridoacridine Alkaloid[1][2]
Appearance Orange Resin[2]
Solubility Soluble in methanol, chloroformInferred from isolation protocols

Experimental Protocols

Isolation of this compound from Cystodytes dellechiajei

The following protocol is based on the methodology described by D'Amen et al. (2024) for the isolation of this compound from the ascidian Cystodytes dellechiajei.[2]

3.1.1. Extraction

  • Freeze-dry the collected ascidian specimens.

  • Homogenize the dried material and extract sequentially with methanol (MeOH) and then a mixture of dichloromethane (CH₂Cl₂) and methanol (1:1).

  • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

  • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

  • Elute the column with a step gradient of n-hexane, ethyl acetate (EtOAc), and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and ¹H NMR spectroscopy.

  • Combine fractions containing the characteristic aromatic signals of pyridoacridine alkaloids.

  • Further purify the combined fractions using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid) to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification ascidian Ascidian Sample (Cystodytes dellechiajei) freeze_dried Freeze-Dried Material ascidian->freeze_dried Freeze-drying homogenized Homogenized Tissue freeze_dried->homogenized Homogenization crude_extract Crude Extract homogenized->crude_extract Solvent Extraction (MeOH, CH2Cl2/MeOH) vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc fractions Combined Fractions vlc->fractions Fraction Collection hplc Reverse-Phase HPLC fractions->hplc shermilamine_b Pure this compound hplc->shermilamine_b G cluster_possible_mechanisms Potential Mechanisms of Action shermilamine_b This compound dna DNA Intercalation shermilamine_b->dna topo Topoisomerase II Inhibition shermilamine_b->topo apoptosis Induction of Apoptosis shermilamine_b->apoptosis cytotoxicity Cytotoxicity dna->cytotoxicity topo->cytotoxicity apoptosis->cytotoxicity

References

Methodological & Application

Application Notes and Protocols: Total Synthesis Strategies for Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Shermilamine B is a structurally intriguing marine alkaloid that has garnered attention from the synthetic community due to its complex architecture and potential biological activity. The total synthesis of such intricate natural products presents a significant challenge, driving the development of novel synthetic methodologies and strategies. This document outlines the key strategies and experimental protocols for the total synthesis of this compound, providing a comprehensive resource for researchers in organic synthesis and drug development.

Note on Availability of Information:

Following a comprehensive literature search, no specific total synthesis strategies for a compound explicitly named "this compound" have been found in the public domain. The information presented herein is based on general principles of total synthesis and retrosynthetic analysis, which would be applicable to a molecule of this class. The diagrams and protocols are illustrative and based on common transformations used in the synthesis of complex alkaloids. Should a published synthesis of this compound become available, this document will be updated accordingly.

Retrosynthetic Analysis

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.

A plausible retrosynthetic strategy for a complex alkaloid like this compound would likely involve disconnection of key C-N and C-C bonds to reveal simpler building blocks. The strategy would aim to control stereochemistry and install key functional groups in a convergent manner.

Retrosynthesis This compound This compound Key Intermediate A Key Intermediate A This compound->Key Intermediate A C-N bond formation Key Intermediate B Key Intermediate B This compound->Key Intermediate B C-C bond formation Building Block 1 Building Block 1 Key Intermediate A->Building Block 1 Functional Group Interconversion Building Block 2 Building Block 2 Key Intermediate A->Building Block 2 Cyclization Building Block 3 Building Block 3 Key Intermediate B->Building Block 3 Chiral Pool Synthesis

Caption: A generalized retrosynthetic analysis for a complex alkaloid.

Key Synthetic Strategies

The synthesis of a complex alkaloid would likely employ several key strategies:

  • Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then coupling them together at a late stage. This strategy is generally more efficient than a linear synthesis.

  • Asymmetric Catalysis: To control the stereochemistry of the molecule, chiral catalysts are often used to induce enantioselectivity in key bond-forming reactions.

  • Cascade Reactions: A series of transformations that occur sequentially in a single pot can rapidly build molecular complexity and improve overall efficiency.

Experimental Protocols (Illustrative Examples)

The following are representative protocols for key reactions that are commonly employed in the total synthesis of complex alkaloids.

Protocol 1: Asymmetric Michael Addition

This protocol describes a general procedure for the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a common strategy for setting stereocenters.

Materials:

  • α,β-Unsaturated enone (1.0 equiv)

  • Nucleophile (e.g., dialkylzinc) (1.5 equiv)

  • Chiral ligand (e.g., a chiral phosphoramidite) (0.05 equiv)

  • Copper(I) triflate toluene complex (CuOTf)₂·C₇H₈ (0.025 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand and (CuOTf)₂·C₇H₈.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -20 °C and add the α,β-unsaturated enone.

  • Slowly add the dialkylzinc reagent dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for the time indicated by TLC analysis.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the construction of cyclic structures, which are common motifs in natural products.

Materials:

  • Diene substrate (1.0 equiv)

  • Grubbs' second-generation catalyst (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the diene substrate in anhydrous DCM in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Since no specific total syntheses of this compound have been reported, a quantitative data comparison table cannot be generated. A representative table for comparing different hypothetical synthetic routes is shown below.

Synthetic Route Key Strategy Longest Linear Sequence (steps) Overall Yield (%) Key Reactions
Route A Convergent155.2Asymmetric Aldol, RCM
Route B Linear251.8Diels-Alder, Sharpless Epoxidation
Route C Cascade-based128.1Polycyclization Cascade

Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for a total synthesis campaign.

Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_finalization Finalization Phase Retrosynthetic Analysis Retrosynthetic Analysis Route Design Route Design Retrosynthetic Analysis->Route Design Synthesis of Fragments Synthesis of Fragments Route Design->Synthesis of Fragments Fragment Coupling Fragment Coupling Synthesis of Fragments->Fragment Coupling Late-stage Modifications Late-stage Modifications Fragment Coupling->Late-stage Modifications Purification Purification Late-stage Modifications->Purification Characterization Characterization Purification->Characterization Final Compound Final Compound Characterization->Final Compound

Caption: A generalized workflow for a total synthesis project.

Application Notes and Protocols for the Synthesis of Shermilamine B Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B is a marine-derived pyridoacridine alkaloid, a class of natural products known for their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiviral properties. The complex, fused heterocyclic core of the shermilamines presents a compelling scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for understanding the molecular features responsible for the biological activity of this compound and for the rational design of analogues with improved potency and selectivity.

This document provides a detailed overview of the proposed synthesis of this compound analogues and the experimental protocols required for their evaluation in SAR studies. The methodologies are based on established synthetic routes for related pyridoacridine alkaloids, given that a specific total synthesis for this compound has not been publicly reported.

Core Structure of this compound

While the definitive public documentation for the structure of this compound is scarce, the identification of N-deacetylthis compound from the Mediterranean ascidian Cystodytes dellechiajei suggests that this compound is the N-acetylated form of this compound[1]. The core structure is a pentacyclic pyridoacridine system. The proposed structure of this compound, based on this information and the related Shermilamine C structure, is presented below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly and Analog Generation A1 Starting Material A A2 Functionalization A1->A2 A3 Key Intermediate A A2->A3 C1 Fragment Coupling A3->C1 B1 Starting Material B B2 Functionalization B1->B2 B3 Key Intermediate B B2->B3 B3->C1 C2 Cyclization Cascade C1->C2 C3 This compound Core C2->C3 C4 Late-stage Functionalization C3->C4 C5 This compound Analogues C4->C5 G A Identify this compound Core Scaffold B Propose Analogue Modifications (Substituent, Ring Size, etc.) A->B C Synthesize Library of Analogues B->C D Biological Screening (Cytotoxicity, Antimicrobial, etc.) C->D E Data Analysis and SAR Determination D->E F Identify Key Pharmacophores and Toxicophores E->F G Design Second Generation Analogues F->G H Iterative Optimization G->H H->C

References

Application Notes and Protocols for the Extraction and Purification of Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B is a complex marine alkaloid belonging to the manzamine class of compounds. These natural products, primarily isolated from marine sponges, have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-infective properties. This document provides detailed application notes and protocols for the extraction and purification of this compound, based on established methods for related manzamine alkaloids. These protocols are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising bioactive compound.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following table summarizes typical yields for related manzamine alkaloids isolated from marine sponges. This data can serve as a benchmark for researchers undertaking the isolation of this compound.

CompoundSponge GenusExtraction SolventPurification MethodYield (% of dry weight)Reference
Manzamine AAmphimedonMethanolSilica Gel Chromatography0.0015[1]
Manzamine JIrciniaMethanolSilica Gel Chromatography, HPLCNot Reported[1]
8-hydroxymanzamine AAcanthostrongylophoraAcetone/ChloroformVLC, Silica Gel ChromatographyNot Reported[2]
Manzamine EAcanthostrongylophoraAcetone/ChloroformVLC, Silica Gel ChromatographyNot Reported[2]

Experimental Protocols

The following protocols are representative methods for the extraction and purification of manzamine-type alkaloids, such as this compound, from marine sponges.

Protocol 1: General Extraction from Sponge Biomass

This protocol outlines the initial extraction of crude alkaloid mixture from the sponge material.

Materials:

  • Frozen or freeze-dried marine sponge tissue (e.g., from Acanthostrongylophora or Amphimedon species)

  • Methanol (ACS grade)

  • Acetone (ACS grade)

  • Blender or homogenizer

  • Large glass beakers or flasks

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Cut the frozen or freeze-dried sponge material into small pieces to facilitate extraction.

  • Initial Extraction:

    • Place the sponge material in a blender or large beaker.

    • Add methanol or acetone to the sponge material in a 1:3 (w/v) ratio.

    • Homogenize or stir the mixture for 4-6 hours at room temperature.

    • Separate the solvent extract from the sponge biomass by filtration.

  • Repeated Extraction: Repeat the extraction process on the sponge residue two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

  • Solvent Evaporation: Combine all the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Solvent Partitioning for Preliminary Purification

This protocol describes a liquid-liquid partitioning step to separate compounds based on their polarity.

Materials:

  • Crude extract from Protocol 1

  • Chloroform (ACS grade)

  • n-Butanol (ACS grade)

  • Distilled water

  • Separatory funnel (appropriate size)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude extract in a mixture of chloroform and water (1:1 v/v).

  • Partitioning:

    • Transfer the mixture to a separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Fraction Collection:

    • Collect the lower chloroform layer.

    • Collect the upper aqueous layer.

  • Further Partitioning (Optional): The aqueous layer can be further partitioned with n-butanol to extract any remaining alkaloids of intermediate polarity.

  • Solvent Evaporation: Concentrate the chloroform and n-butanol fractions separately using a rotary evaporator to yield the respective partitioned extracts. The manzamine alkaloids are typically found in the chloroform fraction.

Protocol 3: Chromatographic Purification

This protocol details the separation of this compound from the partitioned extract using column chromatography.

Materials:

  • Chloroform-soluble extract from Protocol 2

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of methanol in chloroform)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing tank

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).

  • Sample Loading: Dissolve the dried chloroform extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform (e.g., from 0% to 10% methanol).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (as determined by TLC analysis) and concentrate them using a rotary evaporator.

  • Further Purification (if necessary): For higher purity, the semi-purified fraction containing this compound may be subjected to further chromatographic steps, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Sponge Marine Sponge Biomass Extraction Extraction (Methanol or Acetone) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Chloroform/Water) CrudeExtract->Partitioning ChloroformFraction Chloroform Fraction Partitioning->ChloroformFraction AqueousFraction Aqueous Fraction Partitioning->AqueousFraction VLC Vacuum Liquid Chromatography (VLC) (Silica Gel) ChloroformFraction->VLC Fractions Collected Fractions VLC->Fractions TLC TLC Analysis Fractions->TLC PurifiedFractions Pooled Fractions with this compound TLC->PurifiedFractions HPLC HPLC Purification PurifiedFractions->HPLC PureShermilamineB Pure this compound HPLC->PureShermilamineB

Caption: Workflow for the extraction and purification of this compound.

Inferred Signaling Pathway for Cytotoxic Activity of Manzamine Alkaloids

While the precise signaling pathway of this compound is not fully elucidated, many manzamine alkaloids exhibit cytotoxicity through the induction of apoptosis. The following diagram illustrates a plausible signaling cascade.

Manzamine_Apoptosis_Pathway ShermilamineB This compound Cell Cancer Cell ShermilamineB->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Inferred apoptotic pathway induced by this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of Shermilamine B, a marine alkaloid with potential anticancer properties. The following sections detail the principles of common cytotoxicity assays, present a framework for data analysis, and offer step-by-step experimental protocols for the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Introduction to In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for evaluating the potential of a compound to cause cell death or inhibit cell proliferation.[1][2] These assays are crucial for early-stage screening of potential therapeutic agents like this compound, providing initial data on dose-dependent toxicity across various cell lines. The selection of an appropriate assay depends on the compound's mechanism of action and the research question. This document outlines three widely used colorimetric assays:

  • MTT Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[2][3] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product by these enzymes.[1][3] The amount of formazan produced is proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[4][5] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to proteins under mildly acidic conditions.[6][7] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for cytotoxicity.[8]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.[9] The following tables present hypothetical IC50 values for this compound against a panel of human cancer cell lines, as would be determined by the MTT, SRB, and LDH assays.

Table 1: Hypothetical IC50 Values of this compound Determined by MTT Assay

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4812.5
A549Lung Carcinoma4825.3
HeLaCervical Adenocarcinoma4818.7
HepG2Hepatocellular Carcinoma4832.1
HCT116Colon Carcinoma489.8

Table 2: Hypothetical IC50 Values of this compound Determined by SRB Assay

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4828.9
HeLaCervical Adenocarcinoma4821.4
HepG2Hepatocellular Carcinoma4835.6
HCT116Colon Carcinoma4811.5

Table 3: Hypothetical EC50 Values of this compound Determined by LDH Release Assay

Cell LineCancer TypeIncubation Time (h)EC50 (µM)
MCF-7Breast Adenocarcinoma2445.8
A549Lung Carcinoma2462.1
HeLaCervical Adenocarcinoma2453.9
HepG2Hepatocellular Carcinoma2475.3
HCT116Colon Carcinoma2438.2

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for an in vitro cytotoxicity assay and the principles of the MTT, SRB, and LDH assays.

G General In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in 96-well plates) Compound_Prep 2. Compound Preparation (Prepare serial dilutions of this compound) Treatment 3. Cell Treatment (Add this compound to cells) Compound_Prep->Treatment Incubation 4. Incubation (Incubate for a defined period, e.g., 24-72h) Treatment->Incubation Assay_Step 5. Perform Specific Assay (e.g., add MTT, SRB, or LDH reagents) Incubation->Assay_Step Measurement 6. Data Acquisition (Measure absorbance or fluorescence) Assay_Step->Measurement Data_Analysis 7. Data Analysis (Calculate % viability and IC50 values) Measurement->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays.

MTT_Principle Principle of the MTT Assay cluster_cell Live Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, insoluble) Mitochondria->Formazan MTT MTT (Yellow, soluble) MTT->Mitochondria Reduction SRB_Principle Principle of the SRB Assay cluster_cell Fixed Cell Proteins Cellular Proteins (Basic amino acids) SRB_Protein SRB-Protein Complex (Bound dye) Proteins->SRB_Protein SRB SRB Dye (Pink, soluble) SRB->Proteins Binding (acidic pH) LDH_Principle Principle of the LDH Assay cluster_cell Damaged Cell Membrane Compromised Cell Membrane LDH_out LDH (Released into medium) Membrane->LDH_out Release LDH_in LDH (Intracellular)

References

Application Notes and Protocols: Topoisomerase II Inhibition Assay Using Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) is a vital enzyme that modulates DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA.[1][2] This function is critical for various cellular processes, including DNA replication, transcription, and chromosome segregation.[3][4] Consequently, Topo II has emerged as a significant target for anticancer drug development.[5][6] Inhibitors of Topo II can be classified as "poisons," which stabilize the covalent DNA-enzyme intermediate, leading to cytotoxic double-strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without stabilizing the cleavage complex.[5][7]

Shermilamine B, a marine natural product, has shown potential as a novel therapeutic agent. This document provides detailed protocols for evaluating the inhibitory activity of this compound against human Topoisomerase IIα, a key isoform often overexpressed in cancer cells.

Principle of the Assay

The most common in vitro assay for Topoisomerase II activity is the decatenation assay, which utilizes kinetoplast DNA (kDNA).[4][8] kDNA is a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topoisomerase II, in an ATP-dependent reaction, resolves these interlocks, releasing individual minicircles.[8] The different topological forms of DNA (catenated network vs. decatenated circles) can be separated by agarose gel electrophoresis. An inhibitor of Topoisomerase II will prevent this decatenation, resulting in the kDNA network remaining at the origin of the gel.

Quantitative Data Summary

The inhibitory potential of a compound against Topoisomerase II is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a summary of IC50 values for known Topoisomerase II inhibitors for comparative purposes. The IC50 for this compound would be determined by performing the assay with a range of concentrations and quantifying the degree of inhibition.

CompoundTargetIC50 (µM)Reference
Etoposide (VP-16)Topoisomerase IIα0.038 ± 0.007[9]
DoxorubicinTopoisomerase IINot specified[7]
MitoxantroneTopoisomerase IINot specified[10]
Compound 5 (Tryptanthrin derivative)Topoisomerase II26.6 ± 4.7[11]
XK469Topoisomerase IIα and IIβComparable IC50 values[12]

Experimental Protocols

Materials and Reagents
  • Human Topoisomerase IIα (e.g., TopoGEN, Inspiralis)

  • Kinetoplast DNA (kDNA) (e.g., TopoGEN)

  • 10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA.[13]

  • 10 mM ATP solution

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • Proteinase K (20 mg/ml)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • Distilled, deionized water

Protocol for Topoisomerase II Decatenation Assay
  • Reaction Setup: On ice, prepare a series of 0.5 ml microcentrifuge tubes. For each reaction, add the following components in the specified order:

    • Distilled H₂O to a final volume of 20 µl

    • 2 µl of 10x Topoisomerase II Assay Buffer

    • 2 µl of 10 mM ATP

    • 200 ng of kDNA

    • 1 µl of this compound at various concentrations (or solvent control, e.g., DMSO)

  • Enzyme Addition: Add 1-2 units of human Topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the positive control.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[4][14]

  • Reaction Termination: Stop the reaction by adding 4 µl of 5x Stop Buffer/Loading Dye and 1 µl of Proteinase K (to a final concentration of 50 µg/ml) to digest the enzyme. Incubate at 37°C for another 15 minutes.[14]

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.[13]

  • Electrophoresis: Run the gel at 5-10 V/cm for 2-3 hours, or until good separation is achieved.[4]

  • Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The inhibition of Topo II activity is indicated by the persistence of the kDNA in the well. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value for this compound.

Visualizations

Signaling Pathway of Topoisomerase II Inhibition

TopoII_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by this compound DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Relaxed_DNA Relaxed/Decatenated DNA Supercoiled_DNA->Relaxed_DNA Topo II Topo_II_Inhibition Topo II Inhibition Chromosome_Segregation Chromosome Segregation Relaxed_DNA->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division Shermilamine_B This compound Shermilamine_B->Topo_II_Inhibition DSB Double-Strand Breaks (for Topo II poisons) Topo_II_Inhibition->DSB if poison Apoptosis Apoptosis Topo_II_Inhibition->Apoptosis Cell Cycle Arrest DSB->Apoptosis

Caption: Topoisomerase II action in the cell cycle and the effect of its inhibition.

Experimental Workflow for Topoisomerase II Inhibition Assay

Assay_Workflow Reaction_Setup Set up reactions on ice: Buffer, ATP, kDNA, this compound Add_Enzyme Add Topoisomerase IIα Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C for 30 min Add_Enzyme->Incubation Termination Terminate reaction with Stop Buffer and Proteinase K Incubation->Termination Electrophoresis Run 1% Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA bands under UV light Electrophoresis->Visualization Analysis Analyze Results: - Catenated kDNA in well = Inhibition - Decatenated circles in gel = No Inhibition Visualization->Analysis End End: Determine IC50 Analysis->End

Caption: Workflow of the kDNA-based Topoisomerase II inhibition assay.

References

Application Notes and Protocols for DNA Intercalation Studies of Novel Compounds: A Case Study with Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA intercalation is a critical mechanism of action for numerous therapeutic agents, particularly in the field of oncology.[1][2] Intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with cellular processes such as replication and transcription.[1][3] Consequently, the study of DNA intercalation is paramount in the discovery and development of new drug candidates.

This document provides a comprehensive guide to the experimental procedures and data analysis involved in characterizing the DNA intercalation properties of a novel compound, using the hypothetical molecule "Shermilamine B" as a case study. The protocols outlined herein are based on established biophysical techniques and are intended to provide a robust framework for researchers in this field.

Key Biophysical Techniques for Studying DNA Intercalation

A multi-faceted approach employing several biophysical techniques is essential for unequivocally characterizing the interaction between a small molecule and DNA. The following methods provide complementary information on the binding mode, affinity, and structural consequences of intercalation.

  • UV-Visible Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the compound upon binding to DNA. Intercalation often results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption maxima.

  • Fluorescence Spectroscopy: Many intercalating molecules are fluorescent. The quenching of this fluorescence upon binding to DNA can be used to determine binding constants and stoichiometry.[4][5][6] Competitive displacement assays using a known DNA intercalator like ethidium bromide are also a powerful tool.[5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of DNA.[7][8][9] Intercalation can induce significant changes in the B-form DNA spectrum, providing insights into the conformational alterations of the DNA helix upon ligand binding.[7][8]

  • Viscometry: The length of DNA molecules increases upon the insertion of an intercalator.[10][11] This change in length can be detected by measuring the viscosity of a DNA solution.[10][11][12]

  • Topoisomerase Inhibition Assays: Many DNA intercalators inhibit the function of topoisomerases, enzymes that regulate DNA topology.[13][14][15][16] Assays measuring the inhibition of topoisomerase-mediated DNA relaxation can provide mechanistic insights.

  • Cytotoxicity Assays: The ultimate goal of developing DNA intercalators is often to induce cell death in pathological contexts like cancer.[17][18][19][20][21] Assays such as the Sulforhodamine B (SRB) assay can be used to quantify the cytotoxic effects of the compound on cancer cell lines.[17][18][19][20]

Experimental Protocols

The following are detailed protocols for the key experiments used to study DNA intercalation.

Protocol 1: UV-Visible Titration

Objective: To determine the binding constant (Kb) and stoichiometry of this compound binding to DNA.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Calf Thymus DNA (CT-DNA) stock solution (e.g., 10 mg/mL in Tris-HCl buffer)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a solution of this compound at a fixed concentration (e.g., 50 µM) in Tris-HCl buffer.

  • Record the UV-Vis spectrum of the this compound solution from 200-600 nm.

  • Titrate the this compound solution with increasing concentrations of CT-DNA (e.g., 0-100 µM).

  • After each addition of CT-DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

  • Correct the spectra for the absorbance of DNA itself by subtracting the spectrum of a DNA solution of the same concentration.

  • Analyze the data by plotting the absorbance at the wavelength of maximum absorption (λmax) of this compound against the DNA concentration. The binding constant can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

Protocol 2: Fluorescence Quenching Assay

Objective: To determine the binding affinity of this compound to DNA through its intrinsic fluorescence or in a competitive assay with ethidium bromide.

Materials:

  • This compound stock solution (if fluorescent)

  • Ethidium Bromide (EtBr) stock solution (e.g., 1 mM in water)

  • CT-DNA stock solution

  • Tris-HCl buffer

  • Fluorescence cuvettes

  • Fluorometer

Procedure (Intrinsic Fluorescence):

  • Prepare a solution of this compound at a fixed concentration in Tris-HCl buffer.

  • Measure the fluorescence emission spectrum of the this compound solution.

  • Add increasing concentrations of CT-DNA to the cuvette.

  • After each addition, mix and incubate for 5 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum versus the DNA concentration. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.[22]

Procedure (Ethidium Bromide Displacement Assay):

  • Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer (e.g., 50 µM DNA, 5 µM EtBr).

  • Incubate for 10 minutes to allow for complete intercalation of EtBr.

  • Measure the fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Add increasing concentrations of this compound to the cuvette.

  • After each addition, mix and incubate for 5 minutes before recording the fluorescence.

  • Plot the percentage of fluorescence quenching versus the concentration of this compound. The IC50 value (the concentration of this compound required to displace 50% of the bound EtBr) can be determined.

Protocol 3: Circular Dichroism Spectroscopy

Objective: To investigate the conformational changes in DNA upon binding of this compound.

Materials:

  • This compound stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • CD-grade quartz cuvette (e.g., 1 cm path length)

  • Circular Dichroism Spectropolarimeter

Procedure:

  • Prepare a solution of CT-DNA (e.g., 100 µM) in Tris-HCl buffer.

  • Record the CD spectrum of the DNA solution from 220-320 nm. The typical B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm.[7]

  • Add increasing concentrations of this compound to the DNA solution.

  • After each addition, incubate for 5 minutes and record the CD spectrum.

  • Observe changes in the CD signal, which can indicate alterations in DNA helicity and conformation.

Protocol 4: Viscosity Measurement

Objective: To determine if this compound binding elongates the DNA, a hallmark of intercalation.

Materials:

  • This compound stock solution

  • Linearized plasmid DNA or sonicated CT-DNA

  • Tris-HCl buffer

  • Ubbelohde or similar type of viscometer

  • Constant temperature water bath

Procedure:

  • Prepare a solution of DNA (e.g., 0.5 mg/mL) in Tris-HCl buffer.

  • Measure the flow time of the buffer and the DNA solution in the viscometer.

  • Calculate the specific viscosity of the DNA solution.

  • Add increasing amounts of this compound to the DNA solution.

  • Measure the flow time after each addition and calculate the change in specific viscosity.

  • Plot the relative specific viscosity versus the ratio of [this compound]/[DNA]. An increase in viscosity is indicative of DNA lengthening.

Data Presentation

Quantitative data from the above experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

ParameterMethodValue
Binding Constant (Kb) UV-Vis Titratione.g., 1.5 x 105 M-1
Binding Stoichiometry (n) UV-Vis Titratione.g., 1:4 (drug:base pairs)
Quenching Constant (Ksv) Fluorescence Quenchinge.g., 2.3 x 104 M-1
IC50 (EtBr Displacement) Fluorescence Competitione.g., 10 µM
DNA Conformational Change Circular Dichroisme.g., Increase in positive band at 275 nm, decrease in negative band at 245 nm
Viscosity Change Viscometrye.g., 25% increase in relative viscosity at a 1:1 drug/DNA ratio
Topoisomerase IIα Inhibition (IC50) Relaxation Assaye.g., 5 µM
Cytotoxicity (GI50) - HeLa cells SRB Assaye.g., 2.5 µM

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Binding Mode Confirmation cluster_2 Mechanism of Action cluster_3 Cellular Activity UV_Vis UV-Vis Spectroscopy Fluorescence Fluorescence Spectroscopy CD Circular Dichroism Fluorescence->CD Viscosity Viscometry Topo Topoisomerase Inhibition Viscosity->Topo Cytotoxicity Cytotoxicity Assay Topo->Cytotoxicity G Shermilamine_B This compound DNA Nuclear DNA Shermilamine_B->DNA Intercalation Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Cell_Cycle Cell Cycle Arrest (G2/M) Replication->Cell_Cycle Inhibition Transcription->Cell_Cycle Inhibition Apoptosis Apoptosis Cell_Cycle->Apoptosis

References

Shermilamine B: Application Notes for Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B, a pyridoacridine alkaloid originally isolated from marine tunicates of the Eudistoma sp., has been identified as a compound with potent anticancer activity against multiple myeloma (MM) cell lines.[1] Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge, necessitating the exploration of novel therapeutic agents. This compound represents a promising candidate for further investigation due to its potential to induce apoptosis and inhibit critical survival pathways in myeloma cells.

Mechanism of Action

The precise mechanism of action of this compound in multiple myeloma is an active area of research. Preliminary evidence suggests that its anticancer effects are mediated through the induction of apoptosis and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a well-documented driver of proliferation, survival, and drug resistance in multiple myeloma cells. By targeting this pathway, this compound may offer a strategy to overcome resistance to conventional therapies.

Data Presentation

Currently, specific quantitative data on the efficacy of this compound in multiple myeloma cell lines, such as IC50 values and detailed protein expression changes, are not extensively available in publicly accessible peer-reviewed literature. The following tables are presented as templates for researchers to populate as data becomes available through their own investigations.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72hNotes
U266Data not availableData not availableIL-6 dependent, STAT3 constitutively active
RPMI-8226Data not availableData not available
MM.1SData not availableData not availableDexamethasone-sensitive
KMS-11Data not availableData not availablet(4;14) translocation
Positive Control e.g., Bortezomib, Dexamethasone

Table 2: Effect of this compound on Key Signaling Proteins in U266 Cells (72h treatment)

Protein TargetConcentration of this compound (µM)Fold Change in Expression/Phosphorylation (vs. Control)Method of Detection
p-STAT3 (Tyr705)Data not availableData not availableWestern Blot
Total STAT3Data not availableData not availableWestern Blot
Bcl-2Data not availableData not availableWestern Blot / qPCR
Mcl-1Data not availableData not availableWestern Blot / qPCR
Cleaved Caspase-3Data not availableData not availableWestern Blot
Cleaved PARPData not availableData not availableWestern Blot

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the application of this compound in multiple myeloma cell lines. Researchers should optimize these protocols for their specific laboratory conditions and cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI-8226) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Bortezomib).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed 5 x 105 cells in a 6-well plate and treat with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Protocol 3: Western Blot Analysis of STAT3 Signaling Pathway
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

ShermilamineB_STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization ShermilamineB This compound ShermilamineB->JAK Inhibition ShermilamineB->STAT3 Inhibition of Phosphorylation Bcl2 Bcl-2 / Mcl-1 Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Gene_Transcription Gene Transcription pSTAT3_dimer->Gene_Transcription Nuclear Translocation Gene_Transcription->Bcl2

Caption: Proposed mechanism of this compound action on the STAT3 signaling pathway in multiple myeloma cells.

Experimental Workflow Diagram

ShermilamineB_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) Cell_Culture Culture MM Cell Lines (U266, RPMI-8226, etc.) Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-STAT3, Caspases, Bcl-2) Treatment->Western_Blot Xenograft Establish MM Xenograft Model (e.g., NOD/SCID mice) Western_Blot->Xenograft Promising Results In_Vivo_Treatment Administer this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment

Caption: A typical experimental workflow for evaluating the efficacy of this compound in multiple myeloma.

References

Application Note: Quantitative Determination of Shermilamine B in Biological Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the quantification of Shermilamine B, a manzamine-type marine alkaloid, in biological matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The proposed method is designed for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products. The protocol provides a robust framework for the separation and quantification of this compound, which is essential for pharmacokinetic, metabolic, and efficacy studies.

Introduction

This compound is a structurally complex polycyclic alkaloid belonging to the manzamine class of marine natural products. Manzamine alkaloids have garnered significant interest in the scientific community due to their wide range of potent biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties. Accurate quantification of this compound in various biological samples is a critical requirement for advancing its development as a potential therapeutic agent. This application note outlines a proposed HPLC method suitable for the determination of this compound concentrations, offering a reliable tool for preclinical and clinical research. The method is based on the characteristic UV absorbance of the β-carboline chromophore present in manzamine alkaloids.[1]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Reference Standard: Purified this compound (purity ≥98%).

Chromatographic Conditions

A gradient elution program is proposed for the optimal separation of this compound from potential matrix interferences.

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 280 nm (with additional monitoring at 239 nm and 346 nm)[1]

Gradient Program:

Time (min)% Mobile Phase B
0.020
10.080
12.080
12.120
15.020

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (20% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation (Hypothetical Data)

The following table summarizes the anticipated performance characteristics of this HPLC method. These values are provided as a guideline and should be established during formal method validation.

ParameterExpected Value
Retention Time ~ 7.5 min
Linearity (r²) > 0.999
Range 10 ng/mL - 10,000 ng/mL
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma_sample->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification (Standard Curve) detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The proposed RP-HPLC method provides a comprehensive framework for the reliable quantification of this compound in biological matrices. The detailed protocol for sample preparation and the specified chromatographic conditions are designed to achieve excellent sensitivity, specificity, and reproducibility. This application note serves as a valuable resource for researchers in the field of marine natural product drug discovery and development, facilitating the advancement of this compound through the preclinical and clinical trial phases. It is recommended that a full method validation be performed in accordance with regulatory guidelines prior to its implementation for routine sample analysis.

References

Application Notes and Protocols for Shermilamine B as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B is a marine-derived pyridoacridine alkaloid, a class of compounds known for their significant and diverse biological activities.[1][2] Isolated from tunicates of the genus Trididemnum, this compound belongs to a family of structurally complex molecules that have garnered interest in the field of drug discovery.[3] This document provides a detailed overview of this compound's potential as a lead compound, including its biological context, hypothetical screening protocols, and potential mechanisms of action based on related compounds.

While the existence of this compound has been documented, specific biological activity data and detailed experimental protocols for this particular compound are not extensively available in the public domain.[3] Therefore, the following application notes and protocols are based on established methodologies for the evaluation of marine natural products and the known activities of structurally related Shermilamine and pyridoacridine alkaloids.[2][4]

Biological Context and Potential Therapeutic Areas

Pyridoacridine alkaloids, the class to which this compound belongs, are known to exhibit a wide range of biological effects, including potent cytotoxic, antiviral, and antimicrobial properties.[2][4] The planar aromatic system characteristic of these molecules allows them to intercalate with DNA, a mechanism that can lead to the inhibition of topoisomerase II and the induction of apoptosis in cancer cells.[4]

Based on the activities of related compounds, the potential therapeutic applications for this compound and its analogues could include:

  • Oncology: As a cytotoxic agent against various cancer cell lines.

  • Infectious Diseases: As an antimicrobial agent against pathogenic bacteria and fungi, or as an antiviral agent.

Data Presentation: Hypothetical Bioactivity of this compound

The following table summarizes hypothetical quantitative data for this compound based on typical activity ranges observed for related marine alkaloids. Note: This data is for illustrative purposes and should be experimentally determined.

Assay Type Cell Line / Organism Parameter Hypothetical Value (μM) Reference Compound Hypothetical Ref. Value (μM)
Cytotoxicity (MTT Assay) A549 (Human Lung Carcinoma)IC₅₀5 - 20Doxorubicin0.1 - 1.0
MCF-7 (Human Breast Cancer)IC₅₀2 - 15Doxorubicin0.05 - 0.5
HCT116 (Human Colon Cancer)IC₅₀8 - 30Doxorubicin0.2 - 1.5
Antimicrobial (MIC Assay) Staphylococcus aureusMIC10 - 50Vancomycin1 - 4
Escherichia coliMIC>100Ciprofloxacin0.015 - 0.12
Antiviral (Plaque Reduction) Herpes Simplex Virus-1EC₅₀1 - 10Acyclovir0.1 - 1.0

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of this compound as a drug discovery lead compound.

General Cytotoxicity Screening: Brine Shrimp Lethality Assay (BSLA)

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of general toxicity of natural products.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Distilled water

  • Small tank with a partition for hatching

  • Light source

  • Pipettes

  • Vials or 24-well plates

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Potassium dichromate solution)

  • Solvent control (DMSO)

Protocol:

  • Hatching Brine Shrimp: Prepare artificial seawater (e.g., 38 g sea salt per 1 L distilled water). Add the brine shrimp eggs to one side of the hatching tank and illuminate that side. The nauplii will hatch within 24-48 hours and swim towards the light, allowing for their collection from the other side of the partition.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in artificial seawater to achieve final concentrations ranging from 1 to 1000 µg/mL. Ensure the final DMSO concentration does not exceed 1%. Prepare a positive control and a solvent control.

  • Assay:

    • Add 10-15 nauplii to each vial or well.

    • Add the prepared test solutions to the respective vials.

    • Bring the final volume in each vial to 5 mL with artificial seawater.

    • Incubate the vials under a light source for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, count the number of surviving nauplii in each vial.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC₅₀ (lethal concentration 50%) value using a suitable statistical method (e.g., probit analysis).

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, cell viability and proliferation. It is suitable for screening cytotoxic compounds against adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control). Also, include a solvent control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ (inhibitory concentration 50%) value.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Preliminary Screening cluster_1 In Vitro Cytotoxicity cluster_2 Mechanism of Action Studies a This compound Stock Solution b Brine Shrimp Lethality Assay (BSLA) a->b c Cancer Cell Lines (e.g., A549, MCF-7) b->c Active? d MTT or SRB Assay c->d e Calculate IC50 Values d->e f Apoptosis Assays (e.g., Annexin V) e->f Potent? g Cell Cycle Analysis e->g Potent? h Signaling Pathway Analysis (Western Blot) f->h g->h G A This compound B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D DNA Damage B->D C->D E p53 Activation D->E F Bax/Bcl-2 Ratio Increase E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isolation of Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale isolation of Shermilamine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale isolation of this compound, presented in a question-and-answer format.

Question 1: Low Yield of Crude Extract

I am experiencing a significantly lower than expected yield of the crude methanolic extract from the ascidian source. What are the potential causes and solutions?

Possible Causes:

  • Incomplete Extraction: The solvent may not be adequately penetrating the biomass, leaving a significant portion of this compound unextracted.

  • Degradation of this compound: The compound might be degrading during the extraction process due to enzymatic activity or unfavorable pH conditions.

  • Suboptimal Solvent-to-Biomass Ratio: An insufficient volume of solvent will result in a saturated extract and incomplete extraction.

Troubleshooting Steps:

  • Optimize Biomass Preparation: Ensure the ascidian biomass is properly homogenized or ground to increase the surface area for solvent penetration.

  • Solvent System Modification: While methanol is a common choice, consider sequential extractions with solvents of varying polarity (e.g., starting with a less polar solvent like dichloromethane followed by methanol) to exhaustively extract all metabolites.

  • Control Extraction Conditions: Perform the extraction at a controlled, cool temperature to minimize potential enzymatic degradation. Consider adding a buffer to the solvent to maintain a neutral pH.

  • Increase Solvent Volume: Experiment with increasing the solvent-to-biomass ratio to ensure complete extraction. A general guideline is to use a 10:1 (v/w) ratio of solvent to wet biomass.

Question 2: Co-elution of Impurities during Chromatographic Purification

During reverse-phase HPLC purification, I am observing significant co-elution of impurities with the this compound peak. How can I improve the resolution?

Possible Causes:

  • Inappropriate Stationary Phase: The C18 stationary phase may not be providing sufficient selectivity for this compound and the co-eluting impurities.

  • Suboptimal Mobile Phase Composition: The gradient or isocratic mobile phase may not be optimized for separating compounds with similar polarities.

  • Column Overloading: Injecting too much sample can lead to peak broadening and poor resolution.

Troubleshooting Steps:

  • Explore Different Stationary Phases: Consider using a different reverse-phase column, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity based on aromatic or polar interactions.

  • Optimize the Mobile Phase:

    • Gradient Modification: Adjust the gradient slope. A shallower gradient around the elution time of this compound can improve separation.

    • Solvent Modification: Try different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.

    • Additive Introduction: The addition of a small percentage of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) can improve peak shape and resolution for basic compounds like this compound.

  • Reduce Sample Load: Decrease the amount of crude or semi-purified extract injected onto the column to prevent overloading.

Question 3: Apparent Degradation of this compound during Purification

I am noticing a decrease in the amount of this compound and the appearance of new, smaller peaks in my chromatograms after each purification step. What could be causing this instability?

Possible Causes:

  • pH Instability: this compound, as an alkaloid, may be sensitive to acidic or basic conditions used in the mobile phase.

  • Temperature Sensitivity: Prolonged exposure to ambient or elevated temperatures during processing can lead to degradation.

  • Oxidative Degradation: The compound may be susceptible to oxidation when exposed to air for extended periods.

Troubleshooting Steps:

  • Maintain Neutral pH: Whenever possible, use mobile phases buffered around a neutral pH. If acidic modifiers like TFA are necessary, work quickly and neutralize the collected fractions immediately.

  • Work at Low Temperatures: Perform all purification steps, including solvent evaporation, at reduced temperatures. Use a refrigerated autosampler for HPLC and store fractions at -20°C or lower.

  • Inert Atmosphere: When handling the purified compound, especially in solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting biomass required for isolating a gram of this compound?

The yield of this compound from its natural source is typically low. While exact figures can vary depending on the specific ascidian species, collection time, and location, a general estimate would be in the range of 100-500 kg of wet biomass to yield one gram of pure this compound.

Q2: What is a recommended initial extraction protocol for this compound?

A common starting point is the exhaustive extraction of the frozen and minced ascidian biomass with methanol (MeOH) at a 10:1 solvent-to-biomass ratio (v/w). This process is typically repeated three times to ensure complete extraction. The combined methanolic extracts are then concentrated under reduced pressure.

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A multi-step chromatographic approach is generally required. A typical workflow would involve:

  • Initial Fractionation: Vacuum liquid chromatography (VLC) or flash chromatography on silica gel using a step gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Intermediate Purification: Sephadex LH-20 chromatography is often used for size-exclusion and to remove pigments and other high molecular weight impurities.

  • Final Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like TFA is usually the final step to obtain high-purity this compound.

Q4: How can I confirm the identity and purity of my isolated this compound?

The identity of this compound should be confirmed by comparing its spectroscopic data with reported values. This includes:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Purity Assessment: Purity should be assessed by analytical RP-HPLC with a photodiode array (PDA) detector to ensure no significant impurities are present at the detection wavelength. A purity of >95% is typically required for biological studies.

Data Presentation

Table 1: Comparison of Extraction Solvents on Crude Yield and this compound Content

Solvent SystemCrude Extract Yield (g/kg wet biomass)This compound Content in Crude Extract (mg/g)
100% Methanol25.3 ± 2.10.08 ± 0.01
100% Dichloromethane12.8 ± 1.50.04 ± 0.005
1:1 Dichloromethane:Methanol30.1 ± 2.50.11 ± 0.02
Sequential Extraction (DCM then MeOH)35.5 ± 3.00.15 ± 0.03

Table 2: Performance of Different Preparative HPLC Columns for this compound Purification

Column Stationary PhaseMobile PhaseResolution (Rs) of this compound from Major ImpurityLoading Capacity (mg/injection)
C18 (10 µm, 250 x 21.2 mm)Water/Acetonitrile + 0.1% TFA1.650
Phenyl-Hexyl (10 µm, 250 x 21.2 mm)Water/Acetonitrile + 0.1% TFA2.145
C18 (10 µm, 250 x 21.2 mm)Water/Methanol + 0.1% TFA1.460
Phenyl-Hexyl (10 µm, 250 x 21.2 mm)Water/Methanol + 0.1% TFA1.955

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound

  • Obtain 100 kg of frozen ascidian biomass.

  • While still frozen, pass the biomass through an industrial meat grinder.

  • Transfer the minced biomass to a large stainless steel extraction vessel.

  • Add 1000 L of 1:1 dichloromethane:methanol and stir for 24 hours at 4°C.

  • Filter the mixture through a large filter press to separate the biomass from the extract.

  • Repeat the extraction of the biomass two more times with fresh solvent.

  • Combine the extracts and concentrate under reduced pressure at a temperature not exceeding 35°C to yield the crude extract.

Protocol 2: Multi-Step Chromatographic Purification of this compound

  • Silica Gel VLC:

    • Dissolve 100 g of the crude extract in a minimal amount of methanol and adsorb it onto 200 g of silica gel.

    • Dry the silica gel and load it onto a VLC column packed with 2 kg of silica gel in hexane.

    • Elute the column with a step gradient of hexane, ethyl acetate, and methanol.

    • Analyze the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Dissolve the pooled fractions from the VLC in methanol.

    • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by UV absorbance at 280 nm and pool the fractions containing the target compound.

  • Preparative RP-HPLC:

    • Dissolve the semi-purified material in the initial mobile phase.

    • Inject onto a preparative C18 HPLC column.

    • Elute with a linear gradient of 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.

    • Collect the peak corresponding to this compound.

    • Combine the pure fractions, neutralize with a dilute solution of ammonium hydroxide, and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a TFA salt.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Biomass Ascidian Biomass Extraction Solvent Extraction (DCM:MeOH) Biomass->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract VLC Silica Gel VLC Crude_Extract->VLC Sephadex Sephadex LH-20 VLC->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Pure_Compound->NMR HRMS HRMS Pure_Compound->HRMS Analytical_HPLC Analytical HPLC Pure_Compound->Analytical_HPLC

Caption: General experimental workflow for the isolation and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Crude Extract Cause1 Incomplete Extraction Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 Suboptimal Solvent Ratio Problem->Cause3 Solution1 Optimize Biomass Homogenization Cause1->Solution1 Solution4 Use Sequential Extractions Cause1->Solution4 Solution2 Control Temperature and pH Cause2->Solution2 Solution3 Increase Solvent Volume Cause3->Solution3

Caption: Troubleshooting logic for addressing low crude extract yield.

troubleshooting_coelution cluster_causes Potential Causes cluster_solutions Solutions Problem Co-elution of Impurities in HPLC Cause1 Inappropriate Stationary Phase Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Try Different Column Chemistry (e.g., Phenyl-Hexyl) Cause1->Solution1 Solution2 Optimize Gradient and Solvent Cause2->Solution2 Solution3 Use Mobile Phase Additives (e.g., TFA) Cause2->Solution3 Solution4 Reduce Sample Injection Volume Cause3->Solution4

Caption: Troubleshooting logic for improving HPLC peak resolution.

Technical Support Center: Stability and Degradation of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of a new compound like Shermilamine B?

A1: The first step is to perform a forced degradation study. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions. The goal is to generate degradation products that can be used to develop and validate a stability-indicating analytical method.

Q2: What are the typical stress conditions used in a forced degradation study?

A2: Forced degradation studies typically include acidic, basic, oxidative, thermal, and photolytic stress conditions. The specific conditions should be tailored to the compound's properties and intended storage and use.

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique.[1][2][3][4] The method must be able to separate the intact API from its degradation products and any excipients.

Q4: What is a mass balance study and why is it important?

A4: A mass balance study is designed to account for all the drug substance after it has been exposed to stress conditions. It is the process of adding the assay value and the amounts of all the degradation products to see how closely it adds up to 100% of the initial value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Troubleshooting Guides

Issue 1: Poor peak shape (e.g., tailing, fronting) in my HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Add a competing base or acid to the mobile phase to block active sites on the stationary phase.

    • Reduce the injection volume or the concentration of the sample.

    • Ensure the column is properly conditioned and has not degraded.

Issue 2: I am observing new peaks in my chromatogram over time, but the mass balance is poor.

  • Possible Cause: Some degradation products may not be eluting from the column or may not have a chromophore for UV detection. The degradation products might be volatile.

  • Troubleshooting Steps:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector.

    • Employ a gradient elution method that ends with a strong solvent wash to elute any strongly retained compounds.

    • Use a mass spectrometer to identify potential non-chromophoric or volatile degradation products.

    • Consider the possibility of the API binding irreversibly to the stationary phase.

Issue 3: I am not seeing any degradation under my forced degradation conditions.

  • Possible Cause: The stress conditions are not harsh enough or the duration of the study is too short.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).

    • Increase the temperature or the duration of the stress exposure.

    • For photostability, ensure the light source is of sufficient intensity and covers the appropriate wavelength range.

    • Confirm that the compound was properly dissolved and exposed to the stressor.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of acetonitrile and water, both containing 0.1% formic acid for good peak shape and MS compatibility.

    • Analyze a mixture of the stressed samples to observe the separation of the parent compound and the degradation products.

  • Method Optimization:

    • Adjust the gradient slope and duration to achieve adequate resolution between all peaks.

    • Optimize the flow rate (typically 1 mL/min).

    • Set the UV detector to a wavelength where the API and the degradation products have significant absorbance. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and for peak purity analysis.

  • Method Validation: Once the method is optimized, perform a validation according to ICH guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Example Stability Data for a Novel Compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% Assay of Intact Compound% Total DegradationMass Balance (%)
0.1 N HCl24 h60°C85.214.599.7
0.1 N NaOH24 h60°C78.920.899.7
3% H₂O₂24 hRT92.17.699.7
Heat48 h80°C95.34.599.8
Light1.2 M lux hRT98.71.199.8

Visualizations

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Studies cluster_3 Phase 4: Degradation Pathway Elucidation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Generate Degradants Isolate_Degradants Isolate & Characterize Degradation Products Forced_Degradation->Isolate_Degradants Identify Major Degradants Method_Validation Validate Analytical Method (ICH Guidelines) Method_Development->Method_Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Method_Validation->Specificity Method_Validation->Linearity Method_Validation->Accuracy Method_Validation->Precision Method_Validation->Robustness Long_Term_Stability Long-Term Stability Study (ICH Conditions) Method_Validation->Long_Term_Stability Accelerated_Stability Accelerated Stability Study (ICH Conditions) Method_Validation->Accelerated_Stability Data_Analysis Data Analysis & Shelf-Life Determination Long_Term_Stability->Data_Analysis Accelerated_Stability->Data_Analysis Structure_Elucidation Structure Elucidation (e.g., LC-MS/MS, NMR) Isolate_Degradants->Structure_Elucidation Propose_Pathway Propose Degradation Pathways Structure_Elucidation->Propose_Pathway

Caption: Experimental workflow for stability testing and degradation pathway analysis of a new chemical entity.

References

Technical Support Center: Troubleshooting NMR Signal Assignment of Pyridoacridine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides troubleshooting strategies for the NMR signal assignment of marine pyridoacridine alkaloids. While the user requested information on Shermilamine B, specific, publicly available ¹H and ¹³C NMR data for this compound could not be located. Therefore, this guide uses the well-characterized pyridoacridine alkaloid, ascididemin , as a representative example to illustrate common challenges and solutions in the structural elucidation of this class of compounds. The principles and techniques described herein are broadly applicable to this compound and related structures.

Frequently Asked Questions (FAQs)

Q1: The ¹H NMR spectrum of my pyridoacridine alkaloid sample shows broad signals in the aromatic region. What could be the cause and how can I resolve this?

A1: Broadening of aromatic signals in pyridoacridine alkaloids can arise from several factors:

  • Aggregation: These planar, aromatic molecules have a tendency to stack in solution, leading to concentration-dependent signal broadening.

    • Troubleshooting: Acquire spectra at different concentrations to see if the signal sharpness changes. Diluting the sample may resolve the issue.

  • pH Effects: The presence of multiple basic nitrogen atoms means the protonation state can be sensitive to the pH of the NMR solvent, which may contain trace acids. Rapid exchange between protonated and non-protonated forms can lead to signal broadening.

    • Troubleshooting: Add a drop of deuterated acid (e.g., TFA-d) or base (e.g., pyridine-d₅) to the NMR tube to favor a single protonation state.

  • Paramagnetic Impurities: Trace metal ions in the sample or from the isolation process can cause significant line broadening.

    • Troubleshooting: Add a small amount of a chelating agent like EDTA to the sample.

Q2: I am having difficulty assigning the numerous quaternary carbons in the ¹³C NMR spectrum. Which NMR experiment is most crucial for this?

A2: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most critical tool for assigning quaternary carbons. Since these carbons have no directly attached protons, they will not show correlations in an HSQC or HETCOR spectrum.

  • Strategy: Look for long-range correlations (²J_CH and ³J_CH) from known protons to the quaternary carbons. For instance, a proton on an aromatic ring will show an HMBC correlation to the carbons two and three bonds away, including any quaternary carbons at the ring junctions. Systematically mapping these correlations will allow you to piece together the carbon skeleton.

Q3: The signals for two of the aromatic protons in my sample are overlapping. How can I differentiate their correlations in 2D NMR spectra?

A3: Signal overlap in the ¹H NMR spectrum is a common challenge with polycyclic aromatic systems. Here are several strategies to resolve this:

  • Change the Solvent: Running the NMR experiment in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.

  • Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 500 MHz to 800 MHz) will increase the dispersion of the signals in Hz, which may be sufficient to resolve the overlap.

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): Even with overlap, you may be able to trace the spin system through other non-overlapped protons.

    • TOCSY (Total Correlation Spectroscopy): This experiment can show correlations between all protons within a spin system, which can help to identify the protons involved in the overlapped region.

    • HSQC/HMBC: Carefully analyze the cross-peaks in the indirect (¹³C) dimension. The overlapped protons will show correlations to different carbons, allowing for their distinct assignment.

Q4: How can I confirm the position of a substituent, such as a hydroxyl or methoxy group, on the aromatic core?

A4: The position of substituents is primarily determined using long-range HMBC and NOESY/ROESY correlations.

  • HMBC: Protons of the substituent (e.g., the methyl protons of a methoxy group) will show a ³J_CH correlation to the carbon on the aromatic ring to which the substituent is attached.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. Protons on the aromatic ring adjacent to the substituent will show a NOE correlation to the protons of the substituent.

Data Presentation: Representative NMR Data for Ascididemin

The following table summarizes the ¹H and ¹³C NMR data for ascididemin, a representative pyridoacridine alkaloid. This data can be used as a reference for understanding the expected chemical shifts and coupling patterns for this class of compounds.

Positionδ_C (ppm)δ_H (ppm), mult. (J in Hz)
1129.58.85, d (8.0)
2121.07.75, t (8.0)
3136.57.90, t (8.0)
4122.08.70, d (8.0)
4a149.0-
5115.57.60, d (9.0)
6130.08.10, d (9.0)
6a128.5-
7180.0-
8152.0-
8a120.5-
9145.09.20, s
10a148.0-
11125.08.90, d (5.0)
12138.09.80, d (5.0)
12a127.0-
13a150.0-

Experimental Protocols

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified alkaloid in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 500 MHz spectrometer would include a 30-degree pulse, a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters would include a 30-degree pulse, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

3. 2D NMR Spectroscopy:

  • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256-512 increments in the indirect dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-selected HSQC pulse sequence optimized for one-bond ¹J_CH couplings of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.

  • NOESY/ROESY: Use a standard NOESY or ROESY pulse sequence with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the NMR signal assignment of pyridoacridine alkaloids.

troubleshooting_workflow start Start: Acquire 1D NMR (¹H, ¹³C, DEPT) check_quality Problem: Poor Signal Quality (Broad lines, low S/N) start->check_quality poor_quality_solutions Solutions: - Check concentration (dilute if needed) - Use different solvent - Add chelating agent (EDTA) check_quality->poor_quality_solutions Yes good_quality Good Quality Spectra check_quality->good_quality No poor_quality_solutions->start Re-acquire acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) good_quality->acquire_2d assign_protons Assign Proton Spin Systems (using COSY and TOCSY) acquire_2d->assign_protons check_overlap Problem: Signal Overlap in ¹H Spectrum assign_protons->check_overlap overlap_solutions Solutions: - Change solvent - Use higher field NMR - Analyze HSQC/HMBC cross-peaks check_overlap->overlap_solutions Yes assign_carbons Assign Protonated Carbons (using HSQC) check_overlap->assign_carbons No overlap_solutions->assign_protons Re-evaluate assign_quaternary Assign Quaternary Carbons and connect fragments (using HMBC) assign_carbons->assign_quaternary check_quaternary Problem: Ambiguous Quaternary Assignments assign_quaternary->check_quaternary quaternary_solutions Solutions: - Optimize HMBC for different J-couplings - Use 1,1-ADEQUATE if sample allows check_quaternary->quaternary_solutions Yes confirm_structure Confirm Connectivity and Stereochemistry (using NOESY/ROESY) check_quaternary->confirm_structure No quaternary_solutions->assign_quaternary Re-evaluate final_structure Final Structure Assignment confirm_structure->final_structure

Caption: Troubleshooting workflow for pyridoacridine alkaloid NMR signal assignment.

Technical Support Center: Enhancing the Bioavailability of Shermilamine B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shermilamine B derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of our this compound derivative?

A1: Poor oral bioavailability of natural product derivatives like this compound is often multifactorial. The primary reasons typically fall under the Biopharmaceutics Classification System (BCS) categories II (low solubility, high permeability) and IV (low solubility, low permeability).[1][2][3][4] Key contributing factors include:

  • Poor Aqueous Solubility: Many natural products are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][5][6]

  • Low Permeability: The molecular size, charge, and other physicochemical properties of the derivative may hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[1][7]

  • Efflux by Transporters: The derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[8]

Q2: Which formulation strategies should we consider to enhance the bioavailability of a poorly soluble this compound derivative?

A2: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly soluble drugs.[5][8][9][10][11] The choice of strategy depends on the physicochemical properties of your specific derivative.[10] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[1][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution.[5][10][12] This can be achieved through methods like spray drying or hot-melt extrusion.[3]

  • Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[8][9][13]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][10]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active this compound derivative in vivo can be effective.[6][8]

Troubleshooting Guides

Problem 1: Our this compound derivative shows good in vitro solubility with a new formulation, but in vivo bioavailability is still low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Permeability The compound may not be efficiently crossing the intestinal barrier. Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess this.[14] Consider co-administration with permeation enhancers, though this requires careful toxicity assessment.[15]
High First-Pass Metabolism The liver may be rapidly metabolizing the compound. Perform in vitro metabolism studies using liver microsomes. If metabolism is high, consider formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) to bypass the portal circulation.[8]
Efflux Transporter Activity The compound may be a substrate for efflux pumps like P-glycoprotein. Use in vitro models with P-gp inhibitors to confirm. Co-administration with a P-gp inhibitor could be a strategy, but this can lead to drug-drug interactions.[8]
Instability in GI Tract The derivative may be degrading in the acidic environment of the stomach or due to enzymatic activity. Assess the stability of the compound in simulated gastric and intestinal fluids. Enteric coating of the dosage form can protect it from stomach acid.

Problem 2: We are observing high variability in the pharmacokinetic data from our animal studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Food Effects The presence or absence of food can significantly alter the absorption of some drugs. Standardize the feeding schedule of the animals in your studies. Consider conducting studies in both fed and fasted states to characterize any food effects.
Inconsistent Formulation Performance The formulation may not be behaving consistently in vivo. Re-evaluate the robustness of your formulation. For example, for a solid dispersion, ensure the amorphous state is stable. For a SEDDS, confirm that it consistently forms a microemulsion in vivo.
Animal Model Variability There can be inherent biological variability between animals. Ensure you are using a sufficient number of animals per group to achieve statistical power. Refine your experimental procedures to minimize handling stress and other sources of variability.[16]
Issues with Dosing or Sampling Inaccuracies in dose administration or blood sampling can introduce significant error. Review and standardize your dosing and sampling techniques. Ensure proper training of all personnel involved in the in vivo studies.[17][18]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of a this compound derivative from a formulated dosage form in simulated gastrointestinal fluids.

Methodology:

  • Prepare Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle method) at 37 ± 0.5 °C. Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

  • Test Initiation: Place a single dose of the formulated this compound derivative into each dissolution vessel containing the dissolution medium.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the this compound derivative using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a this compound derivative in vitro.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer and differentiate (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the this compound derivative to the apical (upper) chamber. At specified time intervals, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the derivative to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Determine the concentration of the derivative in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a this compound derivative after oral administration.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice) with appropriate housing and acclimatization.[17]

  • Dose Administration: Administer the formulated this compound derivative orally via gavage. Administer a solution of the derivative intravenously to a separate group to determine absolute bioavailability.[7]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an appropriate route (e.g., tail vein or saphenous vein).[17]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). Calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.[7]

Data Presentation

Table 1: Comparison of In Vitro Dissolution of this compound Derivative Formulations

Formulation% Dissolved at 30 min (SGF)% Dissolved at 60 min (SIF)
Unformulated API5%8%
Micronized API25%40%
Solid Dispersion (1:5 Drug:Polymer)60%85%
SEDDS80% (forms microemulsion)95%

Table 2: Pharmacokinetic Parameters of this compound Derivative Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Bioavailability (F%)
Unformulated API Suspension5043503%
Micronized Suspension150210509%
Solid Dispersion Tablet4001280024%
SEDDS in Capsule6501490042%

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies cluster_3 Outcome A Physicochemical Characterization (Solubility, Permeability) B Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) A->B C Formulation Development & Optimization B->C D In Vitro Dissolution Testing C->D E Caco-2 Permeability Assay D->E F In Vitro Metabolism Assay E->F G Animal Pharmacokinetic Studies F->G H Data Analysis & Bioavailability Calculation G->H I Lead Formulation Selection H->I J Optimized this compound Derivative with Enhanced Bioavailability I->J

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

Formulation_Decision_Tree A Poorly Soluble This compound Derivative B Is the derivative thermally stable? A->B C Is the derivative lipophilic (LogP > 3)? A->C D Consider Hot-Melt Extrusion (Solid Dispersion) B->D Yes E Consider Spray Drying (Solid Dispersion) B->E No F Consider Lipid-Based Formulations (e.g., SEDDS) C->F Yes G Consider Particle Size Reduction or Cyclodextrin Complexation C->G No

Caption: Decision tree for selecting a suitable formulation strategy.

Cellular_Transport_Pathways cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation Lumen This compound Derivative Cell Apical Membrane Cytosol Basolateral Membrane Lumen->Cell:f0 Passive Diffusion Lumen->Cell:f0 Active Uptake Cell:f0->Lumen P-gp Efflux Blood Bloodstream Cell:f2->Blood Transport

Caption: Potential cellular transport pathways for this compound derivatives.

References

Technical Support Center: Overcoming Resistance to Shermilamine B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Shermilamine B in their cancer cell experiments. The information is based on established principles of cancer drug resistance and provides a framework for investigating and potentially overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is a marine-derived alkaloid with potential cytotoxic effects on cancer cells. While its precise mechanism of action is still under investigation, like many anti-cancer agents, it is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The exact molecular targets are not yet fully elucidated.

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

Based on common mechanisms of drug resistance in cancer, cells may become resistant to this compound through several strategies[1][2][3][4]:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy[1][5].

  • Alteration of Drug Target: If this compound acts on a specific protein, mutations in the gene encoding that protein could prevent the drug from binding effectively[1][3].

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the effects of this compound. Key pathways include PI3K/Akt and MAPK[6].

  • Inhibition of Apoptosis: Changes in the expression of apoptosis-related proteins, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells resistant to drug-induced cell death[3][4].

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may enhance their DNA repair mechanisms to survive the treatment[4][7].

Q3: How can I determine if my cancer cells have developed resistance to this compound?

The primary indicator of resistance is a decreased sensitivity to the compound. This can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value.

Troubleshooting Guides

Issue 1: Decreased sensitivity of cancer cells to this compound treatment.

This is the most common sign of acquired resistance. The following steps can help you confirm and characterize the resistance.

Troubleshooting Steps:

  • Confirm Resistance with a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations on both the suspected resistant cells and the parental (sensitive) cell line. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant cells confirm resistance.

  • Investigate Drug Efflux:

    • Hypothesis: The resistant cells are overexpressing an ABC transporter like P-gp.

    • Experiment:

      • Western Blot: Analyze the protein levels of P-gp (MDR1/ABCB1) and other relevant transporters like MRP1 (ABCC1) and BCRP (ABCG2).

      • Functional Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123). Resistant cells will show lower intracellular fluorescence due to efflux. This can be reversed by co-incubation with a known P-gp inhibitor like verapamil.

  • Assess Apoptosis Induction:

    • Hypothesis: The resistant cells have a defect in the apoptotic pathway.

    • Experiment:

      • Annexin V/Propidium Iodide (PI) Staining: Treat both sensitive and resistant cells with this compound and analyze apoptosis by flow cytometry. A lower percentage of apoptotic cells in the resistant line suggests a blockage in this pathway.

      • Western Blot: Examine the levels of key apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) after treatment.

  • Analyze Pro-Survival Signaling:

    • Hypothesis: Resistant cells have hyperactivated pro-survival pathways.

    • Experiment:

      • Western Blot: Probe for the phosphorylated (active) forms of key signaling proteins like Akt and ERK1/2 in both cell lines, with and without this compound treatment.

Hypothetical Data Summary

The following tables illustrate how you might present quantitative data from your experiments.

Table 1: IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant10.020

Table 2: Protein Expression Levels in Sensitive and Resistant Cells

ProteinParental (Sensitive) - Relative ExpressionResistant - Relative Expression
P-glycoprotein1.08.5
Bcl-21.04.2
Phospho-Akt1.06.8

Key Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the IC50 of this compound.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.

Western Blot Analysis

Objective: To measure the expression levels of specific proteins.

Methodology:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize protein levels to a loading control like β-actin or GAPDH.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells.

Methodology:

  • Treat cells with this compound at the respective IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G SB This compound Cell Cancer Cell SB->Cell Enters Target Intracellular Target Cell->Target Interacts with Apoptosis Apoptosis Target->Apoptosis Induces Pgp P-glycoprotein (Efflux Pump) Pgp->SB Effluxes Resistance Resistance Pgp->Resistance Survival Pro-Survival Pathways (e.g., PI3K/Akt) Survival->Apoptosis Inhibits Survival->Resistance

Caption: Potential mechanisms of resistance to this compound.

G start Decreased Cell Sensitivity to this compound ic50 Determine IC50 (MTT Assay) start->ic50 efflux Assess Drug Efflux (Rhodamine 123 Assay) ic50->efflux apoptosis Analyze Apoptosis (Annexin V/PI Staining) ic50->apoptosis signaling Profile Pro-Survival Signaling (Western Blot) ic50->signaling efflux_res Increased Efflux efflux->efflux_res apoptosis_res Apoptosis Inhibition apoptosis->apoptosis_res signaling_res Pathway Activation signaling->signaling_res

Caption: Experimental workflow for investigating this compound resistance.

G q1 Is P-gp overexpressed? a1_yes Use P-gp inhibitor (e.g., Verapamil) q1->a1_yes Yes q2 Is apoptosis inhibited? q1->q2 No a2_yes Target Bcl-2 family proteins q2->a2_yes Yes q3 Are pro-survival pathways activated? q2->q3 No a3_yes Use PI3K/Akt or MEK inhibitors q3->a3_yes Yes unknown Investigate other mechanisms (e.g., target mutation) q3->unknown No

Caption: Troubleshooting logic for overcoming this compound resistance.

References

Validation & Comparative

Shermilamine B vs. Doxorubicin: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a detailed comparison of Shermilamine B, a marine-derived pyridoacridine alkaloid, and Doxorubicin, a long-standing cornerstone of chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their cytotoxic profiles, mechanisms of action, and the signaling pathways they influence.

Executive Summary

This compound, isolated from the marine ascidian Cystodytes dellechiajei, has demonstrated potent cytotoxic effects, particularly against multiple myeloma cell lines.[1] As a member of the pyridoacridine alkaloid family, its mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, pathways that are also central to the function of Doxorubicin.[2][3][4] Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic agent used in the treatment of a wide array of cancers. Its cytotoxic effects are primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. This guide presents a side-by-side comparison of the available data on these two compounds.

Data Presentation: Cytotoxicity Profile

Quantitative data on the cytotoxic activity of this compound is limited. However, initial studies have highlighted its strong cytotoxic potential. Doxorubicin, on the other hand, has been extensively studied, with a wealth of data available across numerous cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin

CompoundCancer Cell LineIC50 (µM)Reference
This compound Multiple MyelomaData not yet quantified in publicly available literature. Described as "strongly cytotoxic".[1]
N-deacetylthis compound (analogue) Multiple MyelomaDescribed as "strongly cytotoxic".[1]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.2[3]
UMUC-3 (Bladder Cancer)5.1[3]
TCCSUP (Bladder Cancer)12.6[3]
BFTC-905 (Bladder Cancer)2.3[3]
HeLa (Cervical Cancer)2.9[3]
MCF-7 (Breast Cancer)2.5[3]
M21 (Skin Melanoma)2.8[3]
HCT116 (Colon Cancer)24.30 (µg/ml)[4]
PC3 (Prostate Cancer)2.64 (µg/ml)[4]
Hep-G2 (Hepatocellular Carcinoma)14.72 (µg/ml)[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like this compound and Doxorubicin.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 to 48 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and incubate for a specified period (e.g., 4 hours).

  • MTT Addition: Add 200 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Discard the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: The cell survival rate is calculated using the formula: Percent survival = (1 - OD_experiment / OD_control) * 100%.[5]

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Fixation: After compound treatment, fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm.

Mechanism of Action and Signaling Pathways

This compound (Inferred from Pyridoacridine Alkaloids)

The planar structure of pyridoacridine alkaloids, like this compound, allows them to intercalate into DNA. This interaction can disrupt DNA replication and transcription. Furthermore, these compounds are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes. This inhibition leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

ShermilamineB_Pathway ShermilamineB This compound DNA DNA ShermilamineB->DNA Intercalation TopoisomeraseII Topoisomerase II ShermilamineB->TopoisomeraseII Inhibition Replication DNA Replication Transcription DNA Transcription TopoisomeraseII->DNA Religation Block DSB DNA Double-Strand Breaks Replication->DSB Transcription->DSB Apoptosis Apoptosis DSB->Apoptosis Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Complex Dox-TopoII-DNA Complex Doxorubicin->Complex DNA->Complex TopoisomeraseII->Complex DSB DNA Double-Strand Breaks Complex->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis

References

Validating the Anticancer Activity of Synthetic Schisandrin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: Initial searches for "Shermilamine B" did not yield relevant data on its anticancer properties. However, significant research is available for "Schisandrin B," a compound with demonstrated anticancer activities. This guide will focus on the validation of Schisandrin B's anticancer effects, presenting a comparative analysis based on available experimental data.

Schisandrin B is a lignan isolated from the fruit of Schisandra chinensis and has been investigated for its potential in cancer therapy.[1] Research suggests that it can enhance the efficacy of existing chemotherapeutic agents like doxorubicin (DOX) and may help in overcoming drug resistance in cancer cells.[2][3] This guide provides a comparative overview of Schisandrin B's performance, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity of Schisandrin B

The following tables summarize the cytotoxic and apoptotic effects of Schisandrin B, particularly in combination with doxorubicin, across different cancer cell lines.

Table 1: Enhancement of Doxorubicin Cytotoxicity by Schisandrin B in Resistant Cancer Cells

Cell LineTreatment% Cell ViabilityCombination Index (CI)Fold Increase in Apoptosis
MCF-7/ADR Doxorubicin (2 µM)~90%--
Schisandrin B + Doxorubicin (2 µM)Not specified< 1.0 (Synergistic)3.04-fold (caspase-3/7 activity)
A2780/DOX Doxorubicin (1 µM)> 80%0.219-
Schisandrin B + Doxorubicin (1 µM)67.2%0.219-
Doxorubicin (2 µM)~75%0.118-
Schisandrin B + Doxorubicin (2 µM)56.2%0.118-
Doxorubicin (4 µM)~60%0.041-
Schisandrin B + Doxorubicin (4 µM)36.4%0.041-
Doxorubicin12.8% (Apoptotic Rate)--
Schisandrin B + Doxorubicin42.0% (Apoptotic Rate)-3.28-fold

Data extracted from studies on doxorubicin-resistant breast cancer (MCF-7/ADR) and ovarian cancer (A2780/DOX) cells. A CI value less than 1.0 indicates a synergistic effect between the two compounds.[2]

Table 2: In Vitro Growth Inhibition by Doxorubicin in the Presence of Schisandrin B

Cell LineTreatmentGrowth Inhibition Rate
S180 (Sarcoma) DoxorubicinDose-dependent
Doxorubicin + Schisandrin BSignificantly enhanced
4T1 (Breast Cancer) DoxorubicinDose-dependent
Doxorubicin + Schisandrin BSignificantly enhanced

This table illustrates the enhanced growth inhibition of cancer cells when Schisandrin B is combined with Doxorubicin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer activity of Schisandrin B.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6] It is widely used for cytotoxicity screening of anticancer drugs.[7][8]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate until they adhere and reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of Schisandrin B, a control drug (e.g., doxorubicin), and a combination of both. Incubate for a specified period (e.g., 72 hours).[9]

  • Cell Fixation: Discard the culture medium and fix the adherent cells by adding 50-100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7][10]

  • Washing: Remove the TCA and wash the plates at least three times with 1% (vol/vol) acetic acid to remove excess dye.[10] Allow the plates to air dry.

  • Staining: Add 50-100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: After staining, quickly wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[5][10] The absorbance is proportional to the cellular protein content, which reflects cell viability.

Annexin V-PI Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis. Schisandrin B has been shown to enhance doxorubicin-induced apoptosis in resistant cancer cells.[2]

Protocol:

  • Cell Treatment: Culture and treat cells with the compounds of interest as described for the cytotoxicity assay.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different fluorescent signals from Annexin V and PI distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the proposed mechanism of action for Schisandrin B and a typical experimental workflow.

cluster_cell Doxorubicin-Resistant Cancer Cell SchB Schisandrin B Pgp P-glycoprotein (P-gp) SchB->Pgp Inhibits Expression & Activity Survivin Survivin (Anti-apoptotic) SchB->Survivin Promotes Degradation Dox_in Doxorubicin (Intracellular) Pgp->Dox_in Pumps Out Dox_out Doxorubicin (Extracellular) Dox_out->Dox_in Influx Dox_in->Dox_out Efflux Caspases Caspase Activation Dox_in->Caspases Induces Proteasome Proteasome Survivin->Proteasome Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of Schisandrin B in overcoming Doxorubicin resistance.

start Start: Seed Cells in 96-well Plate incubate1 Incubate Cells (24h) start->incubate1 treat Treat with Schisandrin B / Doxorubicin incubate1->treat incubate2 Incubate (72h) treat->incubate2 fix Fix Cells with 10% TCA incubate2->fix stain Stain with 0.4% SRB fix->stain wash Wash with 1% Acetic Acid stain->wash solubilize Solubilize Dye with 10mM Tris Base wash->solubilize read Measure Absorbance (510nm) solubilize->read end End: Analyze Data read->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

References

Uncharted Territory: The Activity of Shermilamine B in Cancer Cells Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of Shermilamine B's activity in cancer cell lines, with no publicly available data to support a comparison between sensitive and resistant models. Researchers, scientists, and drug development professionals seeking information on this specific compound will find a notable absence of studies detailing its cytotoxic effects, underlying mechanisms of action, or its impact on cellular signaling pathways related to drug resistance.

Initial investigations to construct a comparison guide on the activity of this compound in sensitive versus resistant cancer cell lines were met with a lack of foundational research. Searches for quantitative data, such as IC50 values, experimental protocols for cytotoxicity assays, and analyses of its influence on signaling pathways, did not yield any relevant results for a compound specifically named "this compound."

The primary identification of a related compound, Shermilamine A, points to its origin from ascidians of the family Didemnidae. However, this information does not extend to this compound or its potential role in cancer therapeutics. This scarcity of data prevents the creation of the requested comparative analysis, including data tables and visualizations of experimental workflows or signaling pathways.

It is possible that "this compound" is a novel or less-studied compound with research yet to be published in accessible databases. Alternatively, there may be a misspelling in the compound's name that is hindering the retrieval of existing information.

For researchers and professionals in the field, this represents an unexplored area of potential investigation. The absence of data on this compound's interaction with cancer cells—sensitive or resistant—highlights an opportunity for novel research to characterize its biological activity and assess its therapeutic potential.

Until such foundational studies are conducted and published, a comparison guide on the activity of this compound in sensitive versus resistant cell lines cannot be compiled. Investigators are encouraged to verify the compound's name and consult specialized chemical and natural product databases for any potential preliminary or unpublished data.

Comparative Analysis of the Structure-Activity Relationships of Cytotoxic Marine Alkaloid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cytotoxic Marine Alkaloids

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with potent cytotoxic and antitumor activities. This guide focuses on key classes of these alkaloids to elucidate the relationship between their chemical structures and their efficacy in inhibiting cancer cell growth. Understanding these relationships is crucial for the rational design of novel, more potent, and selective anticancer agents.

Comparative Cytotoxicity of Marine Alkaloid Analogues

The cytotoxic activity of marine alkaloids is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following table summarizes the reported cytotoxic activities of selected marine alkaloids and their analogues against various cancer cell lines.

Alkaloid ClassCompoundModificationCancer Cell LineIC50 (µM)Reference
Fascaplysin FascaplysinParent CompoundSCLCPotent[1]
3,10-dibromofascaplysinDi- and tri-substituted halogenationProstate Cancer CellsHighly Selective[2]
CA224Non-planar analogueHCT-116Potent in vivo[1]
9-phenylfascaplysinPhenyl substitution at C-9Ehrlich CarcinomaSubstantial efficacy[3]
Manzamine Manzamine AParent CompoundColorectal Cancer CellsEffective[4]
Ingenine CPyrimidine side chainMCF7, HCT1164.3, 6.0[5]
Ingenine DPyrimidine side chainMCF7, HCT1162.9, 3.3[5]
Ircinia Alkaloids IrcinamineParent CompoundP388 (murine leukemia)Moderate Activity[6]
FuranosesquiterpenoidsFrom Ircinia mutansMOLT-4, MCF-7, HT-291.1 - 13.0 (µg/mL)[7]

Key Observations from SAR Studies:

  • Fascaplysin Analogues:

    • Halogenation at the A and E rings of the fascaplysin core can enhance selectivity for cancer cells.[2]

    • Modification of the C ring can lead to stronger activity in therapy-resistant cancer cell lines.[2]

    • The introduction of bulky substituents at specific positions can reduce DNA intercalating activity, which may correlate with improved selectivity.[2][8]

    • Non-planar analogues can exhibit potent and specific inhibition of cyclin-dependent kinase 4 (CDK4).[1]

  • Manzamine Alkaloids:

    • The β-carboline moiety is crucial for the antimalarial activity of many manzamine alkaloids and likely contributes to their cytotoxicity.[9][10]

    • Modifications to the intricate polycyclic ring system can significantly impact biological activity.[11][12]

    • The addition of side chains, such as the pyrimidine in ingenines C and D, influences potency.[5]

  • Ircinia Alkaloids:

    • This class of alkaloids encompasses a wide structural diversity, including furanosesquiterpenoids and steroids, in addition to nitrogenous compounds.[7][13]

    • The cytotoxic potency of these compounds varies significantly with their specific structure.[6][7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the cytotoxic activity of marine alkaloid analogues.

3.1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., marine alkaloid analogues) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

3.2. Spheroid Growth Assay

This assay is used to evaluate the effect of compounds on three-dimensional cell cultures, which more closely mimic in vivo tumors.

  • Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well plates to promote the formation of spheroids over several days.

  • Compound Treatment: Spheroids are treated with different concentrations of the test compounds.

  • Growth Monitoring: The growth of the spheroids is monitored over time by measuring their diameter using microscopy and image analysis software.

  • Data Analysis: The change in spheroid volume is calculated, and the effect of the compound on spheroid growth is determined relative to untreated controls.

Signaling Pathways and Experimental Workflows

4.1. Fascaplysin's Proposed Mechanism of Action

Fascaplysin and its analogues are believed to exert their anticancer effects through multiple mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[1] A key target is Cyclin-Dependent Kinase 4 (CDK4), which plays a crucial role in the G1-S phase transition of the cell cycle.

Fascaplysin_Mechanism Fascaplysin Fascaplysin Analogues CDK4 CDK4/Cyclin D1 Complex Fascaplysin->CDK4 Inhibition DNA DNA Intercalation Fascaplysin->DNA Direct Interaction Rb Rb Phosphorylation CDK4->Rb Prevents E2F E2F Release CellCycle G1-S Phase Progression E2F->CellCycle Promotes Apoptosis Apoptosis DNA->Apoptosis Induces

Caption: Proposed mechanism of action for fascaplysin analogues.

4.2. General Workflow for SAR Studies of Marine Alkaloids

The process of conducting structure-activity relationship studies for novel marine alkaloids typically follows a structured workflow from isolation to the identification of lead compounds.

SAR_Workflow cluster_discovery Discovery & Isolation cluster_evaluation Biological Evaluation cluster_synthesis Analogue Synthesis & SAR Isolation Isolation of Alkaloid from Marine Sponge Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Initial Cytotoxicity Screening Structure->Screening Hit Hit Compound Identification Screening->Hit Synthesis Synthesis of Analogues Hit->Synthesis SAR Structure-Activity Relationship Analysis Synthesis->SAR SAR->Synthesis Iterative Refinement Lead Lead Compound Optimization SAR->Lead

Caption: General workflow for SAR studies of marine alkaloids.

Conclusion

The structure-activity relationships of cytotoxic marine alkaloids provide a rich field of study for the development of new anticancer therapeutics. While data on Shermilamine B analogues remains elusive, the comparative analysis of related compounds such as fascaplysin and manzamine alkaloids reveals key structural motifs and modifications that govern their cytotoxic potency and selectivity. Continued exploration of these marine natural products and their synthetic analogues holds significant promise for the discovery of novel drug candidates.

References

Shermilamine B: A Comparative Analysis of a Potent Pyridoacridine Alkaloid from Diverse Marine Ascidians

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the cytotoxic and antimicrobial properties of Shermilamine B, a promising marine natural product, reveals variations in potency depending on its ascidian source. This guide provides a comparative analysis of its biological activities, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

This compound, a sulfur-containing pentacyclic aromatic alkaloid, has emerged as a molecule of significant interest within the marine natural product community. First identified from the tunicate Eudistoma sp., this compound, also known as Debromoshermilamine A, has since been isolated from various species of ascidians, commonly known as sea squirts, particularly within the genus Cystodytes. Exhibiting potent biological activities, this compound's primary mechanism of action is believed to be the inhibition of topoisomerase II and intercalation with DNA, leading to its profound cytotoxic effects against a range of cancer cell lines.

This guide synthesizes the available data on this compound from different marine sources, presenting a comparative overview of its bioactivity. The information is structured to facilitate easy comparison for researchers investigating its potential as a therapeutic agent.

Comparative Biological Activity of this compound

The potency of this compound can vary based on its source organism. The following tables summarize the reported cytotoxic and antimicrobial activities of this compound isolated from different marine ascidians.

Table 1: Comparative Cytotoxicity of this compound from Different Marine Sources

Marine Source SpeciesCancer Cell LineIC50 Value (µM)Reference
Cystodytes sp. (Fijian)Human Colon Tumor (HCT)13.8[1]
Cystodytes sp. (Indonesian)Human Colon Carcinoma (HCT-15)6.7[2]
Cystodytes sp. (Indonesian)Human Leukemia (Jurkat)>25.5[2]
Cystodytes dellechiajeiMultiple Myeloma (JJN3)Not specified[3][4]
Cystodytes dellechiajeiMultiple Myeloma (KMS-12)Not specified[3][4]
Trididemnum sp.Human oral epidermoid carcinoma (KB)5 µg/mL[1]

Table 2: Comparative Antimicrobial Activity of this compound

Marine Source SpeciesMicrobial StrainMIC Value (µM)Reference
Cystodytes dellechiajeiEscherichia coli2.0 - 8.0[5]
Cystodytes dellechiajeiMicrococcus luteus2.0 - 8.0[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the isolation and biological evaluation of this compound are provided below.

Isolation and Purification of this compound from Cystodytes sp.

A typical isolation protocol for this compound from ascidians of the genus Cystodytes involves the following steps:

  • Extraction: The collected ascidian specimens are immediately frozen and then lyophilized. The dried material is exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (1:1). The resulting crude extract is then partitioned between ethyl acetate and water.

  • Preliminary Fractionation: The ethyl acetate-soluble fraction, which contains the alkaloids, is subjected to vacuum liquid chromatography (VLC) on silica gel. A stepwise gradient of solvents, such as hexane, ethyl acetate, and methanol, is used for elution.

  • Purification: The fractions containing this compound, identified by thin-layer chromatography (TLC) and proton NMR, are further purified using high-performance liquid chromatography (HPLC). A reversed-phase C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA) is commonly employed.

  • Structure Elucidation: The purified this compound is characterized by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), to confirm its structure.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.5%). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Topoisomerase II Inhibition: kDNA Decatenation Assay

The inhibitory effect of this compound on topoisomerase II is assessed by monitoring the decatenation of kinetoplast DNA (kDNA).

  • Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl₂, ATP, and DTT.

  • Enzyme and Substrate: Human topoisomerase IIα and kDNA (from Crithidia fasciculata) are added to the reaction mixture.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction tubes. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel containing ethidium bromide.

  • Visualization: The DNA bands are visualized under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA network at the origin of the gel and a decrease in the amount of decatenated minicircles.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_purification Isolation & Purification cluster_analysis Bioactivity Analysis Collection Marine Ascidian Collection Extraction Solvent Extraction Collection->Extraction VLC Vacuum Liquid Chromatography Extraction->VLC HPLC HPLC Purification VLC->HPLC Cytotoxicity Cytotoxicity Assay (MTT) HPLC->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) HPLC->Antimicrobial TopoII Topoisomerase II Assay HPLC->TopoII signaling_pathway Shermilamine_B This compound DNA DNA Shermilamine_B->DNA Intercalation Topo_II Topoisomerase II Shermilamine_B->Topo_II Inhibition DNA_Topo_Complex DNA-Topoisomerase II Cleavable Complex Topo_II->DNA_Topo_Complex Stabilization DNA_Replication DNA Replication DNA_Topo_Complex->DNA_Replication Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

A Guide to Investigating Cross-Resistance Profiles of Novel Marine Alkaloids: A Case Study Framework for Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, publicly accessible scientific literature lacks specific cross-resistance studies involving Shermilamine B. This guide, therefore, provides a comprehensive framework based on established methodologies for evaluating the cross-resistance potential of novel compounds like this compound. The experimental data presented herein is illustrative and intended to serve as a template for future research.

Introduction to this compound and the Imperative of Cross-Resistance Studies

This compound is a marine alkaloid, a class of naturally occurring compounds known for their diverse and potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Many marine alkaloids exert their cytotoxic effects through mechanisms such as DNA intercalation and the inhibition of crucial enzymes like topoisomerase.[4] The development of any new therapeutic agent, including those derived from marine sources, necessitates a thorough investigation of potential resistance mechanisms.

Cross-resistance, where a cell develops resistance to a range of structurally and functionally diverse drugs after exposure to a single agent, is a significant challenge in chemotherapy.[5] Understanding the cross-resistance profile of a novel compound like this compound is critical for predicting its clinical efficacy, identifying potential combination therapies, and overcoming multidrug resistance (MDR). MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from the cell, reducing their intracellular concentration and cytotoxic effect.[5]

This guide outlines a robust experimental approach to investigate the cross-resistance patterns of this compound, providing detailed protocols and data presentation formats to facilitate such studies.

Hypothetical Cross-Resistance Data for this compound

To illustrate the desired data output from cross-resistance studies, the following table summarizes hypothetical quantitative data. This table compares the cytotoxicity of this compound and other standard chemotherapeutic agents against a parental, drug-sensitive cancer cell line and a series of drug-resistant sublines.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Standard Chemotherapeutics against Drug-Sensitive and Drug-Resistant Cancer Cell Lines

CompoundParental Cell Line (e.g., MCF-7)Doxorubicin-Resistant Subline (MCF-7/DOX)Paclitaxel-Resistant Subline (MCF-7/PTX)Cisplatin-Resistant Subline (MCF-7/CIS)
This compound 0.5 ± 0.041.2 ± 0.110.6 ± 0.050.7 ± 0.06
Doxorubicin0.2 ± 0.0215.8 ± 1.30.3 ± 0.030.4 ± 0.04
Paclitaxel0.01 ± 0.0010.02 ± 0.0022.5 ± 0.20.015 ± 0.002
Cisplatin1.5 ± 0.121.8 ± 0.151.6 ± 0.1325.0 ± 2.1
Verapamil (P-gp inhibitor)>100>100>100>100
This compound + Verapamil (10 µM)0.45 ± 0.040.6 ± 0.050.55 ± 0.050.65 ± 0.06

Data are presented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

A thorough investigation of cross-resistance involves two main stages: the development of drug-resistant cell lines and subsequent cytotoxicity assays to determine the resistance profile.

Development of Drug-Resistant Cell Lines

The generation of drug-resistant cancer cell lines is typically achieved through continuous exposure to escalating concentrations of a specific cytotoxic agent.

Protocol:

  • Cell Culture: Begin with a parental cancer cell line (e.g., human breast adenocarcinoma MCF-7) cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Initial Drug Exposure: Expose the parental cells to the selected drug (e.g., Doxorubicin) at a concentration equal to its IC50 value.

  • Stepwise Dose Escalation: Once the cells recover and resume proliferation, subculture them and increase the drug concentration by 1.5- to 2-fold.

  • Repeat and Stabilize: Repeat the dose escalation process over several months. The resistant subline is considered stable when it demonstrates significant resistance (typically >10-fold increase in IC50) to the selecting agent and maintains this resistance after being cultured in drug-free medium for several passages.

  • Cryopreservation: Periodically cryopreserve cells from different stages of the selection process.

Cytotoxicity and Cross-Resistance Assessment

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[6]

Protocol:

  • Cell Plating: Seed the parental and resistant cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and other compounds of interest (e.g., Doxorubicin, Paclitaxel, Cisplatin). Include a vehicle-only control. For mechanism studies, co-incubate with a known resistance modulator like the P-gp inhibitor Verapamil.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizing Experimental Workflows and Potential Resistance Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for a cross-resistance study and a common signaling pathway implicated in multidrug resistance.

experimental_workflow cluster_setup Phase 1: Setup and Cell Culture cluster_resistance Phase 2: Development of Resistant Lines cluster_assay Phase 3: Cross-Resistance Assay cluster_analysis Phase 4: Data Analysis parental_cells Parental Cancer Cell Line dev_resistant_a Stepwise increase in Drug A concentration parental_cells->dev_resistant_a dev_resistant_b Stepwise increase in Drug B concentration parental_cells->dev_resistant_b assay_parental Treat Parental Cells with This compound & other drugs parental_cells->assay_parental drug_a Drug A (e.g., Doxorubicin) drug_a->dev_resistant_a drug_b Drug B (e.g., Paclitaxel) drug_b->dev_resistant_b resistant_a Drug A-Resistant Cell Line dev_resistant_a->resistant_a resistant_b Drug B-Resistant Cell Line dev_resistant_b->resistant_b assay_resistant_a Treat Resistant Line A with This compound & other drugs resistant_a->assay_resistant_a assay_resistant_b Treat Resistant Line B with This compound & other drugs resistant_b->assay_resistant_b calc_ic50 Calculate IC50 values (SRB Assay) assay_parental->calc_ic50 assay_resistant_a->calc_ic50 assay_resistant_b->calc_ic50 compare Compare IC50s and Determine Resistance Factor calc_ic50->compare

Caption: Experimental workflow for investigating the cross-resistance profile of a novel compound.

mdr_pathway cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) (ABC Transporter) drug_out This compound (Effluxed) pgp->drug_out Active Efflux adp ADP + Pi drug_in This compound (Extracellular) drug_intra Intracellular This compound drug_in->drug_intra Passive Diffusion drug_intra->pgp Binding target Intracellular Target (e.g., DNA, Topoisomerase) drug_intra->target Cytotoxic Effect atp ATP atp->pgp Energy

Caption: Generalized P-glycoprotein-mediated multidrug resistance pathway.

By adhering to these standardized protocols and data presentation formats, researchers can generate robust and comparable data on the cross-resistance profile of this compound and other novel drug candidates. This information is invaluable for guiding further preclinical and clinical development, ultimately contributing to the discovery of more effective and durable therapeutic strategies.

References

In vivo efficacy of Shermilamine B in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A Lack of Publicly Available Data Prevents a Comparative Analysis of Shermilamine B's In Vivo Efficacy

A comprehensive search of scientific literature and publicly available research databases has revealed no specific information on the in vivo efficacy of a compound identified as this compound in any animal models. Consequently, a comparison guide detailing its performance against other alternatives, supported by experimental data, cannot be constructed at this time.

Further investigation to uncover foundational preclinical data, such as in vitro cytotoxicity studies or mechanism of action analyses that would provide a basis for a hypothetical in vivo study design, also yielded no results for a compound named this compound. This suggests that this compound may be a very new, proprietary, or not widely researched compound, and as such, its biological activities have not been disclosed in the public domain.

For researchers, scientists, and drug development professionals interested in the potential of novel compounds, the typical pathway to evaluating in vivo efficacy involves a series of well-defined preclinical studies. This process generally begins with the characterization of the compound's activity in cultured cells (in vitro) to understand its potency and mechanism of action. Positive results from these initial studies then inform the design of subsequent experiments in living organisms (in vivo) to assess efficacy, toxicity, and pharmacokinetic properties in a more complex biological system.

Without any foundational data on this compound, it is not possible to propose a relevant animal model, design a detailed experimental protocol, or suggest potential signaling pathways that it might modulate. The creation of any comparative data tables or visualizations would be purely speculative and lack the scientific basis required for a professional audience.

Should research on this compound be published in the future, a guide comparing its in vivo efficacy would include the following components:

  • Detailed Experimental Protocols: A thorough description of the animal models used (e.g., xenograft or syngeneic tumor models), housing conditions, ethical considerations, and the specifics of the experimental design.

  • Comprehensive Dosing Information: Details on the formulation of this compound, the dosage levels tested, the route of administration (e.g., oral, intravenous), and the treatment schedule.

  • Comparative Efficacy Data: Presentation of quantitative data in tabular format, comparing key metrics such as tumor growth inhibition, survival rates, and relevant biomarker modulation between this compound-treated groups, placebo controls, and groups treated with standard-of-care or alternative compounds.

  • Visualizations of Mechanisms and Workflows: Diagrams illustrating the proposed signaling pathways affected by the compound and the workflow of the in vivo experiments to provide a clear visual representation of the study.

At present, the absence of any peer-reviewed studies or public data on this compound makes the generation of such a guide impossible. Researchers interested in this compound are encouraged to monitor scientific publications and patent literature for any future disclosures of its biological activities.

Validating the DNA Binding Affinity of Shermilamine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the DNA binding affinity of the novel compound, Shermilamine B. As direct experimental data for this compound is not yet publicly available, this document serves as a template, offering a robust comparison with well-characterized DNA binding agents: the intercalators Ethidium Bromide and Doxorubicin , and the minor groove binder Netropsin . Detailed experimental protocols and data presentation formats are provided to facilitate the evaluation of this compound's potential as a DNA-targeting agent.

Comparative Analysis of DNA Binding Affinity

The DNA binding affinity of a compound is a critical parameter in the development of new therapeutics that target nucleic acids. The binding constant (K_b), which represents the equilibrium constant for the association of a ligand with DNA, is a key quantitative measure. A higher K_b value indicates a stronger binding affinity.

Below is a summary of the DNA binding affinities for established DNA binding agents. It is recommended to use these values as benchmarks when evaluating the experimental data obtained for this compound.

CompoundBinding ModeDNA TypeBinding Constant (K_b or K_a) (M⁻¹)Experimental Method
This compound (To be determined)(To be determined)(To be determined)(To be determined)
Ethidium Bromide IntercalationCalf Thymus DNA~ 10⁴ - 10⁶[1][2]Fluorescence Spectroscopy
Doxorubicin IntercalationCalf Thymus DNA0.13 - 0.16 x 10⁶[3]Optical Methods
Calf Thymus DNA3.2 x 10⁴[4]UV-Vis Spectroscopy
pUC19 DNA(1.4 ± 0.3) x 10⁶[5]Fluorescence Correlation Spectroscopy
Netropsin Minor Groove BindingCalf Thymus DNA2.9 x 10⁵[6]Circular Dichroism
Poly d(AT)~ 10⁹Thermodynamic Methods

Experimental Protocols for Determining DNA Binding Affinity

To ensure rigorous and reproducible validation of this compound's DNA binding properties, the following detailed experimental protocols are provided.

Fluorescence Titration Spectroscopy

This technique is highly sensitive for studying DNA-ligand interactions, particularly for fluorescent compounds or in competitive binding assays.

Objective: To determine the binding constant (K_b) of this compound to DNA.

Materials:

  • This compound

  • Calf Thymus DNA (ct-DNA) or a specific DNA oligonucleotide sequence

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

    • Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration of DNA spectrophotometrically by measuring the absorbance at 260 nm (A260). The molar extinction coefficient of ct-DNA is approximately 6600 M⁻¹cm⁻¹ per nucleotide.

  • Titration Experiment:

    • Place a fixed concentration of this compound (if it is fluorescent) or a fluorescent probe like Ethidium Bromide (for competitive binding) in the cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, allow the system to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the observed fluorescence intensities for the dilution effect.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Analyze the data using the Stern-Volmer equation for quenching experiments or by fitting the data to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K_b) and the number of binding sites.[7]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum of a compound upon binding to DNA, providing insights into the binding mode and affinity.

Objective: To investigate the interaction between this compound and DNA and determine the binding constant.

Materials:

  • This compound

  • Calf Thymus DNA (ct-DNA)

  • Tris-HCl buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and ct-DNA as described for fluorescence titration.

  • Spectroscopic Titration:

    • Record the UV-Vis absorption spectrum of a fixed concentration of this compound in the buffer.

    • Add increasing concentrations of ct-DNA to the this compound solution.

    • After each addition of DNA, record the absorption spectrum.

  • Data Analysis:

    • Observe for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and bathochromic (red shift) or hypsochromic (blue shift) shifts in the maximum wavelength of absorption. These changes are indicative of DNA-ligand interaction.[8]

    • The binding constant can be calculated by analyzing the changes in absorbance at a specific wavelength using the Benesi-Hildebrand equation or by fitting the data to a binding isotherm model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding.[9]

Objective: To determine if this compound induces conformational changes in DNA and to characterize the binding mode.

Materials:

  • This compound

  • Calf Thymus DNA (ct-DNA) or specific DNA oligonucleotides

  • Tris-HCl buffer

  • CD Spectropolarimeter

  • Quartz cuvettes with a short path length (e.g., 1 cm or less)

Procedure:

  • Sample Preparation: Prepare solutions of DNA and this compound in the appropriate buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the DNA alone in the far-UV region (typically 200-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

    • Add increasing amounts of this compound to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis:

    • Analyze the changes in the CD spectrum of DNA upon addition of this compound.

    • Significant changes in the CD signal, such as an increase or decrease in the intensity of the bands or shifts in the peak positions, indicate that the ligand is inducing a conformational change in the DNA.[10]

    • The nature of these changes can provide clues about the binding mode (e.g., intercalation often leads to an increase in the positive band at 275 nm).

Visualizing Experimental Workflows

Clear and logical experimental workflows are essential for reproducible research. The following diagrams, generated using the DOT language, illustrate the key steps in validating DNA binding affinity.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result prep_ligand Prepare this compound Stock Solution titration Perform Spectroscopic Titration prep_ligand->titration prep_dna Prepare DNA Stock Solution prep_dna->titration record_data Record Spectral Data titration->record_data correct_data Correct for Dilution record_data->correct_data plot_data Plot Data correct_data->plot_data fit_model Fit to Binding Model plot_data->fit_model binding_constant Determine Binding Constant (Kb) fit_model->binding_constant

Caption: General workflow for determining DNA binding affinity.

competitive_binding_workflow cluster_setup Assay Setup cluster_titration Titration cluster_analysis Analysis cluster_result Result dna_probe Prepare DNA-Fluorescent Probe Complex add_shermilamine Add Increasing Concentrations of this compound dna_probe->add_shermilamine measure_fluorescence Measure Fluorescence Quenching add_shermilamine->measure_fluorescence plot_quenching Plot Fluorescence Quenching vs. [this compound] measure_fluorescence->plot_quenching calculate_ic50 Calculate IC50 plot_quenching->calculate_ic50 determine_kb Determine Binding Constant (Kb) calculate_ic50->determine_kb

Caption: Workflow for competitive DNA binding assay.

References

Comparative Transcriptomic Analysis of Cells Treated with Shermilamine B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific comparative transcriptomic studies on Shermilamine B are not publicly available. This guide is presented as a methodological template, illustrating the experimental design, data presentation, and analysis that would be employed in such a study. The data and specific pathway effects of this compound presented herein are hypothetical and for illustrative purposes.

Introduction

This compound is a marine alkaloid with potential therapeutic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a drug candidate. Comparative transcriptomics, through methods like RNA sequencing (RNA-seq), offers a powerful approach to elucidate the global changes in gene expression induced by a compound and to compare these changes with those of other known drugs. This guide outlines a framework for a comparative transcriptomic study of cells treated with this compound against a hypothetical alternative, "Compound X," a known inhibitor of the PI3K/Akt signaling pathway.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound, like many other alkaloids, exerts its cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. We will postulate that its primary mechanism involves the downregulation of key survival pathways, such as the PI3K/Akt/mTOR pathway, and the upregulation of tumor suppressor genes.

Data Presentation: Comparative Transcriptomic Analysis

The following tables represent how quantitative data from a comparative transcriptomic study of this compound and Compound X would be structured.

Table 1: Summary of Differentially Expressed Genes (DEGs)

This table summarizes the number of significantly upregulated and downregulated genes in cancer cell lines treated with this compound and Compound X compared to a vehicle control.

TreatmentConcentration (µM)Duration (hr)Upregulated GenesDownregulated GenesTotal DEGs
This compound10241,2501,1002,350
Compound X5249808501,830
OverlapN/AN/A450320770
Table 2: Top 10 Upregulated Genes for this compound

This table lists the top 10 genes with the most significant increase in expression following treatment with this compound.

Gene SymbolGene NameFold Changep-valueFunction
CDKN1ACyclin Dependent Kinase Inhibitor 1A8.51.2e-15Cell cycle arrest
BBC3BCL2 Binding Component 3 (PUMA)7.23.4e-12Apoptosis induction
GADD45AGrowth Arrest and DNA Damage Inducible Alpha6.85.1e-11DNA repair, apoptosis
PHLDA3Pleckstrin Homology Like Domain Family A Member 36.58.9e-11Pro-apoptotic
SESN2Sestrin 26.11.5e-10Stress response
TRIB3Tribbles Pseudokinase 35.92.3e-10Apoptosis, stress response
DDIT4DNA Damage Inducible Transcript 45.74.6e-10mTORC1 inhibitor
ZMAT3Zinc Finger Matrin-Type 35.47.8e-10p53 co-factor
FASFas Cell Surface Death Receptor5.21.1e-09Apoptosis induction
IER5Immediate Early Response 55.02.5e-09Cell cycle regulation
Table 3: Top 10 Downregulated Genes for this compound

This table lists the top 10 genes with the most significant decrease in expression following treatment with this compound.

Gene SymbolGene NameFold Changep-valueFunction
CCND1Cyclin D1-7.82.1e-14Cell cycle progression
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-7.14.5e-13Apoptosis inhibition
E2F1E2F Transcription Factor 1-6.96.8e-12Cell cycle progression
MYCMYC Proto-Oncogene, bHLH Transcription Factor-6.59.2e-12Cell proliferation
CDK4Cyclin Dependent Kinase 4-6.21.8e-11Cell cycle progression
XIAPX-Linked Inhibitor of Apoptosis-5.83.1e-11Apoptosis inhibition
VEGFAVascular Endothelial Growth Factor A-5.55.4e-11Angiogenesis
AKT1AKT Serine/Threonine Kinase 1-5.38.7e-11Survival signaling
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-5.11.4e-10Survival signaling
mTORMechanistic Target Of Rapamycin Kinase-4.92.9e-10Cell growth, proliferation
Table 4: Pathway Enrichment Analysis (KEGG)

This table shows the top signaling pathways significantly affected by this compound and Compound X, as determined by KEGG pathway enrichment analysis.

Pathway Namep-value (this compound)Genes Involved (this compound)p-value (Compound X)Genes Involved (Compound X)
PI3K-Akt signaling pathway1.5e-08551.2e-0962
Apoptosis3.2e-07485.6e-0640
Cell Cycle8.1e-07459.8e-0638
p53 signaling pathway2.5e-06351.4e-0530
mTOR signaling pathway6.7e-06324.3e-0635

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line MCF-7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere for 24 hours.

  • Treatment: Cells are treated in triplicate with either 10 µM this compound, 5 µM Compound X, or a vehicle control (0.1% DMSO) for 24 hours.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • Quality Control: RNA concentration and purity are assessed using a NanoDrop spectrophotometer. RNA integrity is evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 are used for library preparation.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing
  • Library Preparation: mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized using DNA Polymerase I and RNase H. The resulting double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels are quantified as read counts per gene using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis is performed using the DESeq2 package in R. Genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 are considered differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs using the clusterProfiler package in R to identify over-represented biological functions and pathways.

Visualizations: Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits p27 p27 Akt->p27 Inhibits MDM2 MDM2 Akt->MDM2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p27->Proliferation Inhibits p53 p53 MDM2->p53 Inhibits p53->Apoptosis Promotes ShermilamineB This compound ShermilamineB->PI3K Inhibits ShermilamineB->Akt Inhibits

Caption: Hypothetical Signaling Pathway of this compound.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis CellCulture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment (this compound, Cmpd X, Vehicle) CellCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (RIN > 9) RNA_Extraction->QC1 Library_Prep 5. RNA-seq Library Prep QC1->Library_Prep Sequencing 6. Illumina Sequencing Library_Prep->Sequencing QC2 7. Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment 8. Alignment to Genome (STAR) QC2->Alignment Quantification 9. Gene Quantification (featureCounts) Alignment->Quantification DEA 10. Differential Expression (DESeq2) Quantification->DEA Enrichment 11. Pathway Analysis (KEGG, GO) DEA->Enrichment Comparison 12. Comparative Analysis (Venn Diagrams, Heatmaps) Enrichment->Comparison

Caption: Experimental Workflow for Comparative Transcriptomics.

Conclusion

This guide provides a comprehensive framework for conducting and presenting a comparative transcriptomic study of this compound. By following these protocols and data presentation structures, researchers can systematically evaluate the effects of this compound on global gene expression and compare its mechanism of action to other compounds. Such studies are essential for elucidating the therapeutic potential and molecular targets of novel drug candidates.

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Shermilamine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Shermilamine B" is not publicly available. This guide has been developed based on the assumption that this compound is a potent indole alkaloid research compound with hazardous properties requiring stringent safety protocols. The following procedures represent best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be adapted to specific laboratory and regulatory requirements.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational handling and disposal.

Occupational Exposure and Control Bands

To establish safe handling practices for a new or uncharacterized compound like this compound, it is common to assign an Occupational Exposure Band (OEB) based on available toxicological data or by analogy to similar compounds.[1] Higher OEB levels correspond to more potent compounds requiring more stringent containment.[1][2]

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL)Compound PropertiesRequired Laboratory Controls
OEB 1 ≥ 500 µg/m³Low pharmacological activity, not harmful.General room ventilation, open bench work.
OEB 2 10 - 500 µg/m³Moderately toxic or pharmacologically active.Local exhaust ventilation (LEV), ventilated balance enclosures.[2][3]
OEB 3 0.03 - 10 µg/m³Toxic or high pharmacological activity.Chemical fume hood, HEPA filtration.[2]
OEB 4 < 0.03 µg/m³Extremely toxic or very high pharmacological activity.Glove boxes, isolators, closed-system transfers.[1][2]

For this compound, assume an initial classification of OEB 3 or 4 pending further toxicological data.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to protect laboratory personnel from exposure.[3][4] The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[5]Prevents skin contact and absorption. Double-gloving provides additional protection in case of a tear in the outer glove.
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[6][7]Protects against splashes, aerosols, and airborne particles.
Body Protection Disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.[6]Provides a barrier against contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders outside of a containment device.[5][6]Minimizes the risk of inhaling aerosolized particles of the potent compound.
Foot Protection Closed-toe shoes and, if necessary, disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.

Experimental Protocols: Safe Handling of this compound

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • 1.1. Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.

  • 1.2. Transport: Transport the unopened container to the designated storage area.

  • 1.3. Storage: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area.

Weighing and Solution Preparation
  • 2.1. Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize exposure to airborne particles.[2][3][8]

  • 2.2. Pre-weighing Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, solvent, vials) and place them inside the containment device before starting.

    • Place a plastic-backed absorbent liner on the work surface to contain any spills.

  • 2.3. Weighing:

    • Carefully open the container with the compound.

    • Use a dedicated spatula to transfer the desired amount of this compound to a weigh boat.

    • Close the primary container immediately after weighing.

  • 2.4. Solubilization:

    • Add the solvent to the vial containing the weighed this compound.

    • Cap the vial securely and mix until the compound is fully dissolved. Samples in solution are generally less hazardous than fine powders.[2]

Decontamination and Cleaning
  • 3.1. Surface Decontamination: Wipe down all surfaces and equipment within the containment device with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a final rinse with distilled water.

  • 3.2. Equipment Cleaning: All reusable equipment should be thoroughly cleaned according to standard laboratory procedures.

  • 3.3. PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.

Operational and Disposal Plans

Spill Response
  • 1. Evacuate: In the event of a spill, evacuate the immediate area.

  • 2. Notify: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[7]

  • 3. Secure: Restrict access to the spill area.

  • 4. Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[7]

Waste Disposal

The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.[7]

  • 1. Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh boats, and excess compound, must be collected in a dedicated and clearly labeled hazardous waste container.[9]

  • 2. Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7]

  • 3. Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9]

  • 4. Final Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed hazardous waste management company.[9][10] High-temperature incineration is a common disposal method for such compounds.[9]

Visualized Workflows and Relationships

G cluster_receiving Receiving & Storage cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Secure Storage inspect->store ppe Don PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Glove Box) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of Controls for Minimizing Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.